molecular formula C8H15NO3 B1370867 Ethyl 5-hydroxypiperidine-3-carboxylate CAS No. 915230-04-5

Ethyl 5-hydroxypiperidine-3-carboxylate

Numéro de catalogue: B1370867
Numéro CAS: 915230-04-5
Poids moléculaire: 173.21 g/mol
Clé InChI: IRFBFQHDDSNPRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-hydroxypiperidine-3-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-hydroxypiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-hydroxypiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 5-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h6-7,9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFBFQHDDSNPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Profile: Ethyl 5-Hydroxypiperidine-3-Carboxylate HCl (CAS 1207194-49-7)

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Bifunctional Scaffold for Fragment-Based Drug Discovery and PROTAC Synthesis [1][2][3][4]

Executive Summary

CAS 1207194-49-7 , chemically identified as Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride , represents a high-value saturated heterocyclic scaffold utilized in modern medicinal chemistry.[1][2][3][5][6] Unlike flat aromatic intermediates, this molecule offers significant Fsp3 character (fraction of sp3-hybridized carbons), a physicochemical property directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity.

This technical guide analyzes the utility of CAS 1207194-49-7 as a strategic building block. Its dual functionality—a secondary amine, a secondary alcohol, and an ester moiety—provides orthogonal handles for Diversity-Oriented Synthesis (DOS) . It is particularly relevant in the design of PROTAC (Proteolysis Targeting Chimera) linkers and the synthesis of kinase inhibitors where solubility modulation is critical.

Chemical Identity & Physicochemical Properties[2][3][5][6][7][8]

The hydrochloride salt form ensures stability and improved handling characteristics compared to the free base.

PropertySpecification
Chemical Name Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride
CAS Number 1207194-49-7
Molecular Formula C₈H₁₅NO₃[3][4][7][8] · HCl
Molecular Weight 209.67 g/mol
Core Scaffold Piperidine (3,5-disubstituted)
Functional Groups Secondary Amine (N-H), Secondary Alcohol (-OH), Ethyl Ester (-COOEt)
Physical State White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane)
pKa (Calc.) ~8.5 (Piperidine NH), ~14 (Hydroxyl)
Stereochemical Considerations

The molecule contains two chiral centers at positions 3 and 5. Commercial supplies are often provided as a racemate or diastereomeric mixture unless specified as a pure enantiomer.

  • Cis-isomer : Hydroxyl and Ester groups on the same face.

  • Trans-isomer : Hydroxyl and Ester groups on opposite faces.

  • Scientist Note: When using this scaffold for structure-activity relationship (SAR) studies, always verify the diastereomeric ratio via NMR, as the spatial vector of the hydroxyl group can drastically alter ligand-protein binding affinity.

Strategic Applications in Drug Design

Increasing Fsp3 for Clinical Success

Modern drug discovery has shifted away from flat, aromatic-heavy molecules ("molecular obesity") toward three-dimensional scaffolds. CAS 1207194-49-7 allows chemists to introduce a saturated piperidine ring, increasing the Fsp3 score .

  • Mechanism : The puckered conformation of the piperidine ring disrupts planar stacking, improving aqueous solubility.

  • Application : Replacement of phenyl or pyridine rings in kinase inhibitors to improve pharmacokinetic (PK) profiles.

Orthogonal Functionalization (The "Three-Handle" Strategy)

This scaffold is unique because it offers three distinct points of attachment that can be chemically manipulated independently:

  • Secondary Amine (N1) : Highly nucleophilic; ideal for SɴAr reactions, reductive aminations, or amide couplings.

  • Ester (C3) : Can be hydrolyzed to the carboxylic acid for amide coupling or reduced to a primary alcohol.

  • Hydroxyl (C5) : Can be oxidized to a ketone, alkylated (ether formation), or used as a hydrogen bond donor/acceptor in the binding pocket.

PROTAC Linker Design

In PROTAC development, the linker's physicochemical properties are crucial. This scaffold is used to construct rigid, hydrophilic linkers that connect an E3 ligase ligand to a Target Protein ligand.

  • Advantage : The hydroxyl group can be used to tune the polarity of the linker, preventing the "greasy linker" problem that leads to poor oral bioavailability.

Mechanistic Workflow: Orthogonal Derivatization

The following diagram illustrates a standard workflow for utilizing CAS 1207194-49-7 to generate a library of bioactive compounds.

G Start CAS 1207194-49-7 (Core Scaffold) Step1 Step 1: N-Protection / Functionalization (Boc, Cbz, or Arylation) Start->Step1 Selective N-reaction Step2A Path A: Ester Hydrolysis (LiOH/THF) Step1->Step2A Target: Acid Handle Step2B Path B: Alcohol Functionalization (Mitsunobu or Alkylation) Step1->Step2B Target: OH Handle FinalA Amide Coupling (Library Generation) Step2A->FinalA HATU/Amine FinalB Ether/Carbamate Linkage (PROTAC Linker) Step2B->FinalB Linker Attachment

Figure 1: Divergent synthesis strategy using the orthogonal functional handles of Ethyl 5-hydroxypiperidine-3-carboxylate HCl.

Experimental Protocols

Protocol A: Handling and Solubility

Objective : Prepare a stable stock solution for biological assays or synthetic reactions.

  • Solvent Choice : The HCl salt is highly polar. Use DMSO (Dimethyl sulfoxide) or Water for stock solutions. Avoid DCM or Et₂O unless the free base is generated first.

  • Free Basing (Optional) : If the reaction requires a non-nucleophilic base or organic solvent solubility:

    • Dissolve 1.0 eq of CAS 1207194-49-7 in minimal water.

    • Add saturated NaHCO₃ (pH ~9).

    • Extract 3x with EtOAc or DCM/iPrOH (3:1).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: General Amide Coupling (N-Functionalization)

Context : Attaching the piperidine nitrogen to an aryl carboxylic acid (e.g., creating a drug core).

  • Reagents : Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (solvent).

  • Procedure :

    • Dissolve the carboxylic acid in DMF (0.1 M).

    • Add DIPEA and HATU; stir for 5 minutes to activate the acid.

    • Add CAS 1207194-49-7 (1.0 eq).[1][2][3][5] Note: The extra equivalent of DIPEA neutralizes the HCl salt.

    • Stir at RT for 2-4 hours.

    • Monitor : LC-MS should show the product mass. The hydroxyl group generally does not interfere under these mild conditions, avoiding the need for O-protection.

Safety & Handling (SDS Summary)

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[9]
STOT-SE H335May cause respiratory irritation.[9]

Precautions :

  • Handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Storage : Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent hydrolysis of the ester by atmospheric moisture.

References

  • PubChem Database . Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.[1][2][3][5][6][7] National Library of Medicine. Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

"structure of Ethyl 5-hydroxypiperidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl 5-hydroxypiperidine-3-carboxylate

Executive Summary

Ethyl 5-hydroxypiperidine-3-carboxylate represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike flat aromatic systems, this saturated heterocycle offers three-dimensional complexity defined by two chiral centers at positions C3 and C5.[1] This structural depth allows for precise vectorization of functional groups, making it a critical intermediate in Fragment-Based Drug Discovery (FBDD) and the synthesis of next-generation beta-lactamase inhibitors and GPCR ligands.[1]

This guide provides a rigorous technical analysis of the molecule's stereochemical behavior, a validated synthetic workflow, and self-verifying analytical protocols for distinguishing its diastereomers.[1]

Structural Anatomy & Stereochemical Complexity

The pharmacological value of Ethyl 5-hydroxypiperidine-3-carboxylate lies in its stereoisomerism.[1] The molecule possesses two stereogenic centers, resulting in four distinct stereoisomers grouped into two diastereomeric pairs: cis and trans.[1]

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[1]

  • Trans-Isomers: The (3R,5S) and (3S,5R) forms.[1] In the lowest energy conformer, both the C3-ester and C5-hydroxyl groups typically occupy equatorial positions to avoid 1,3-diaxial interactions.[1] This makes the trans-isomer thermodynamically more stable.[1]

  • Cis-Isomers: The (3R,5R) and (3S,5S) forms.[1] One substituent is forced into an axial position while the other remains equatorial.[1] This introduces higher potential energy due to 1,3-diaxial strain, making the cis-isomer kinetically favored in certain hydrogenation conditions but thermodynamically less stable.[1]

Visualizing the Isomer Landscape

Stereochemistry Root Ethyl 5-hydroxypiperidine-3-carboxylate (2 Chiral Centers: C3, C5) Cis Cis-Diastereomer Pair (One Axial, One Equatorial) Root->Cis Kinetic Product Trans Trans-Diastereomer Pair (Diequatorial Preferred) Root->Trans Thermodynamic Product RR (3R, 5R) Enantiomer A Cis->RR SS (3S, 5S) Enantiomer B Cis->SS RS (3R, 5S) Enantiomer C Trans->RS SR (3S, 5R) Enantiomer D Trans->SR

Figure 1: Stereochemical hierarchy of the 3,5-disubstituted piperidine scaffold.

Synthetic Pathways & Process Chemistry

The most robust route to this scaffold is the catalytic hydrogenation of Ethyl 5-hydroxynicotinate .[1] This approach uses the aromatic pyridine ring as a flat template, introducing chirality during the reduction step.[1]

Critical Causality in Protocol Design
  • Catalyst Selection (Rh vs. Pt): Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO2) are preferred.[1] Palladium is often too passive for the complete reduction of the pyridine ring under mild conditions.[1]

  • Acidic Media: The reaction is conducted in acidic ethanol (HCl or Acetic Acid).[1] Why? Protonation of the pyridine nitrogen prevents it from poisoning the metal catalyst surface, significantly accelerating the reaction rate.[1]

  • Diastereoselectivity: Hydrogenation typically occurs via syn-addition of hydrogen to the face of the pyridine ring.[1] This kinetically favors the cis-isomer .[1] However, high temperatures or basic workups can induce epimerization to the more stable trans-isomer via enolization adjacent to the ester.[1]

Step-by-Step Synthetic Protocol
  • Preparation: Dissolve Ethyl 5-hydroxynicotinate (1.0 eq) in Ethanol containing 1.1 eq of concentrated HCl.

  • Hydrogenation: Add 5 mol% Rh/Al2O3 or PtO2. Pressurize to 50 psi (3.5 bar) H2 in a Parr shaker.

  • Reaction: Agitate at room temperature for 12–24 hours. Monitor consumption of starting material by TLC (UV active pyridine vs. UV inactive piperidine).[1]

  • Workup: Filter through Celite to remove the catalyst.[1] Crucial: Evaporate solvent under vacuum without heating above 40°C to prevent epimerization if the cis isomer is desired.[1]

  • Isolation: The product is obtained as the hydrochloride salt.[1]

Synthesis Workflow Diagram

Synthesis Start Ethyl 5-hydroxynicotinate (Aromatic Precursor) Reagents H2 (50 psi), Rh/C Ethanol/HCl Start->Reagents Intermediate Reduction (Syn-Addition) Reagents->Intermediate Product Ethyl 5-hydroxypiperidine-3-carboxylate (HCl Salt) Intermediate->Product

Figure 2: Catalytic hydrogenation pathway from nicotinic acid derivative.[1][2][3][4]

Analytical Characterization: A Self-Validating System

In stereoselective synthesis, confirming the identity of the isomer is paramount.[1] You cannot rely solely on Mass Spectrometry (MS) as all isomers have the same mass (


 for the free base).[1]

The Self-Validating Protocol: 1H-NMR Coupling Constants The geometry of the ring can be deduced by measuring the vicinal coupling constants (


) between the protons on C3, C4, and C5.[1]
  • Principle: According to the Karplus equation, protons with a dihedral angle of ~180° (axial-axial) exhibit large coupling constants (

    
     Hz).[1] Protons with a dihedral angle of ~60° (axial-equatorial or equatorial-equatorial) exhibit small constants (
    
    
    
    Hz).[1]

Data Interpretation Table:

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)
Conformation Substituents are Equatorial; Protons are Axial.[1]One Substituent Axial; One Proton Equatorial.[1]
H3 Signal Multiplet, large splitting (

Hz) due to H3ax-H4ax.[1]
Narrower multiplet (

Hz) if H3 is equatorial.[1]
H5 Signal Multiplet, large splitting (

Hz) due to H5ax-H4ax.[1]
Narrower multiplet (

Hz) if H5 is equatorial.[1]
Stability High (Thermodynamic)Lower (Kinetic)

Validation Step: If your NMR spectrum shows broad multiplets with large coupling constants (>10Hz) for the methine protons at C3 and C5, you have successfully isolated the trans-isomer .[1]

Pharmaceutical Applications

The ethyl 5-hydroxypiperidine-3-carboxylate scaffold is a cornerstone of Fragment-Based Drug Discovery (FBDD) .[1] Unlike flat heteroaromatics, this scaffold covers a broader "3D fragment space," allowing for more specific interactions with protein binding pockets.[1]

  • GPCR Ligands: The piperidine nitrogen and the C3/C5 substituents provide a specific pharmacophore triangle that mimics the spatial arrangement of peptide residues, making it valuable for targeting G-Protein Coupled Receptors (e.g., Orexin receptors).[1]

  • Beta-Lactamase Inhibitors: Analogs of this structure (diazabicyclooctanes) are used to inhibit bacterial beta-lactamases (e.g., Avibactam mechanisms), restoring the efficacy of antibiotics.[1]

  • Kinase Inhibition: The hydroxyl group at C5 offers a vector for solubilizing groups or H-bond donors necessary to bind in the ATP-binding pocket of kinases.[1]

References

  • PubChem. 5-Hydroxypiperidine-3-carboxylic acid | C6H11NO3.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space. RSC Publishing.[1] Available at: [Link]

  • ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. American Chemical Society.[1] Available at: [Link][1]

  • Google Patents. Method for producing 5-hydroxypiperidine-2-carboxylic acid (and related 3-carboxylic isomers). US Patent US9790181B2.[1] Available at:

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Available at: [Link][1]

Sources

"Ethyl 5-hydroxypiperidine-3-carboxylate solubility"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-hydroxypiperidine-3-carboxylate (CAS: 1207194-49-7 for HCl salt) is a critical chiral building block in the synthesis of next-generation pharmaceuticals, particularly beta-lactamase inhibitors and kinase antagonists. Its structural complexity—featuring a secondary amine, a secondary alcohol, and an ester moiety—creates a unique "amphiphilic" solubility profile that challenges standard purification workflows.

This guide provides a technical deep-dive into the solubility landscape of this intermediate. Unlike simple lipophilic drugs, this compound’s behavior is dictated by a pH-dependent solubility switch , which researchers must master to optimize extraction yields and crystallization purity.

Physicochemical Core Profile

To predict solubility behavior, we must first establish the fundamental physicochemical constants. The compound exists primarily in two forms: the stable Hydrochloride Salt (HCl) and the reactive Free Base .

Table 1: Physicochemical Properties

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₈H₁₅NO₃ (Free Base)Moderate molecular weight facilitates dissolution.
Molecular Weight 173.21 g/mol (Base) / 209.67 g/mol (HCl)Low MW suggests good potential for high molar solubility.
pKa (Piperidine N) ~10.5 (Predicted)Critical: Highly basic. Protonated at physiological pH.
LogP (Octanol/Water) -0.6 to 0.2 (Predicted)Hydrophilic. Prefers aqueous phases unless pH is manipulated.
H-Bond Donors 2 (NH, OH)Strong interaction with protic solvents (Water, MeOH).
H-Bond Acceptors 4 (N, OH, Ester O, Carbonyl O)High affinity for polar solvents.

Expert Insight: The presence of the 5-hydroxyl group significantly lowers the LogP compared to the non-hydroxylated analog. This means the free base is more water-soluble than typical piperidines, making extraction into organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) challenging without precise pH control (pH > 12).

The Solubility Landscape

Aqueous Solubility & The pH Switch

The solubility of Ethyl 5-hydroxypiperidine-3-carboxylate is governed by the protonation state of the piperidine nitrogen.

  • pH < 9 (Acidic/Neutral): The nitrogen is protonated (

    
    ). The compound exists as a cation.
    
    • Solubility:High (>100 mg/mL) in water.

    • Behavior: Soluble in water; insoluble in non-polar organics (Hexane, Toluene).

  • pH > 11 (Basic): The nitrogen is deprotonated (

    
    ). The compound exists as a neutral free base.
    
    • Solubility:Moderate in water (due to polar -OH); Good in polar organics (EtOAc, DCM, alcohols).

    • Risk:[1][2] At extremely high pH (>13) and elevated temperatures, the ethyl ester is susceptible to hydrolysis (saponification), yielding the carboxylic acid.

Organic Solvent Compatibility

Table 2: Solvent Compatibility Matrix (Free Base)

Solvent ClassRepresentative SolventSolubility RatingApplication
Protic Polar Methanol, EthanolExcellent Recrystallization, Reaction Solvent
Aprotic Polar DMSO, DMFExcellent Stock solutions for bioassays
Mod. Polar Ethyl Acetate (EtOAc), DCMGood Extraction (Workup)
Non-Polar Hexane, HeptanePoor Anti-solvent for precipitation
Ethereal THF, MTBEModerate Reaction Co-solvent

Mechanism Visualization: The pH-Solubility Switch

The following diagram illustrates the chemical species transition that dictates solubility. This logic is the foundation of the extraction protocol.

SolubilitySwitch Acidic Acidic pH (< 9) Protonated Cation (NH2+) Neutral Basic pH (> 11) Neutral Free Base (NH) Acidic->Neutral Add Base (NaOH/K2CO3) WaterPhase Aqueous Phase (High Solubility) Acidic->WaterPhase Favored Partitioning Neutral->Acidic Add Acid (HCl) Neutral->WaterPhase Partial Solubility (Due to -OH group) OrgPhase Organic Phase (EtOAc / DCM) Neutral->OrgPhase Extraction Possible

Figure 1: The pH-dependent solubility switch. Protonation locks the compound in the aqueous phase, while deprotonation allows transfer to organic solvents.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

For precise quantification in formulation buffers.

  • Preparation: Weigh ~50 mg of the compound (HCl salt or Free Base) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, Ethanol).

  • Equilibration:

    • Seal vial and place in a thermomixer or shaker bath at 25°C.

    • Shake at 500-700 RPM for 24 hours . This ensures thermodynamic equilibrium (saturation) is reached, rather than just kinetic solubility.

  • Separation:

    • Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF syringe filter.

    • Note: Ensure the filter membrane is compatible with the solvent.

  • Quantification:

    • Dilute the supernatant 1:100 with Mobile Phase.

    • Analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Purification via pH-Switch Extraction

Standard workup procedure for isolating the free base from a crude reaction mixture.

  • Acidic Wash (Impurity Removal):

    • Dissolve crude mixture in 0.5 M HCl (aq) .

    • Wash with EtOAc (x2).

    • Mechanism:[2][3][4] The target amine is protonated (water-soluble). Non-basic impurities partition into the EtOAc and are discarded.

  • Basification (The Switch):

    • Cool the aqueous phase to 0-5°C (ice bath) to minimize ester hydrolysis.

    • Slowly adjust pH to 12.0 using saturated

      
        or 2M NaOH .
      
    • Monitoring: Use a calibrated pH meter. Do not overshoot pH > 13.

  • Extraction (Product Recovery):

    • Immediately extract the aqueous phase with DCM or EtOAc (x3).

    • Note: DCM is often preferred for hydroxylated piperidines due to better solvation of the polar -OH group compared to EtOAc.

  • Drying & Concentration:

    • Combine organic layers.[5][6]

    • Dry over anhydrous

      
      .
      
    • Concentrate in vacuo (< 40°C) to yield the Free Base .

Workflow Visualization: Purification Logic

ExtractionWorkflow Start Crude Reaction Mixture Acidify Dissolve in 0.5M HCl Start->Acidify Wash Wash with EtOAc Acidify->Wash Discard Discard Organic Layer (Non-basic impurities) Wash->Discard Impurities AqPhase Aqueous Phase (Target = Cation) Wash->AqPhase Target Basify Adjust pH to 12 (Cold, K2CO3) AqPhase->Basify Extract Extract with DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Final Pure Free Base Dry->Final

Figure 2: Purification workflow utilizing the amphoteric nature of the piperidine derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122706673, (2S,5S)-Ethyl 5-hydroxypiperidine-2-carboxylate. Retrieved from [Link]

  • Google Patents (2016).CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

The Diverse Biological Landscape of Hydroxypiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Mechanisms, Applications, and Experimental Methodologies

The hydroxypiperidine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The strategic placement of a hydroxyl group on the piperidine ring imparts unique physicochemical properties, influencing solubility, hydrogen bonding capacity, and target engagement. This technical guide provides a comprehensive overview of the multifaceted biological activities of hydroxypiperidine derivatives, delving into their mechanisms of action, therapeutic potential, and the experimental protocols essential for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

The Hydroxypiperidine Core: A Gateway to Diverse Bioactivities

The hydroxypiperidine framework is a versatile building block in the synthesis of pharmacologically active agents.[1] Its inherent structural features allow for facile modification and the introduction of various substituents, leading to a broad spectrum of biological activities. These derivatives have been extensively investigated for their potential in treating a range of diseases, including cancer, viral infections, diabetes, and neurological disorders.[2][3][4]

Anticancer Activity: Targeting Key Signaling Pathways

Hydroxypiperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[5]

Modulation of the PI3K/Akt Signaling Pathway

A significant number of hydroxypiperidine-containing compounds exert their anticancer effects by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6][7] Overactivation of this pathway is a common feature in many cancers. Certain hydroxypiperidine derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis and cell cycle arrest.[2][6] For instance, some derivatives have demonstrated the ability to decrease the phosphorylation of Akt, a central kinase in the pathway, thereby attenuating downstream signaling.[7]

dot graph PI3K_Akt_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Simplified schematic of the PI3K/Akt signaling pathway and points of inhibition by hydroxypiperidine derivatives.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism by which many anticancer drugs eliminate malignant cells. Hydroxypiperidine derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[5] Mechanistic studies have revealed that some of these compounds can modulate the expression of B-cell lymphoma 2 (Bcl-2) family proteins, which are critical regulators of apoptosis.[5] Specifically, they can downregulate the expression of anti-apoptotic proteins like Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP), while upregulating the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax).[5] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases and the execution of the apoptotic cascade.

dot graph Apoptosis_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Intrinsic apoptosis pathway modulated by hydroxypiperidine derivatives.

Quantitative Analysis of Anticancer Activity

The anticancer potency of hydroxypiperidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Phenanthridine Derivative (8a)MCF-7 (Breast)0.28 ± 0.08[1]
Phenanthridine Derivative (8m)HepG2 (Liver)0.39 ± 0.08[1]
Hydroxypiperidine-thiosemicarbazone (5f)A549 (Lung)0.58[3]
Quinoline-Chalcone Derivative (5)K562 (Leukemia)nanomolar range[8]
Xanthene-dihydropyrimidinone Hybrid (SJ028)T-47D (Breast)3.44 ± 1.42[9]

Antiviral Activity: A Promising Frontier

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with diverse mechanisms of action. Hydroxypiperidine derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza and coronaviruses.[10][11][12]

Inhibition of Viral Entry and Replication

One of the key antiviral mechanisms of hydroxypiperidine derivatives is the inhibition of viral entry into host cells and subsequent replication.[12] For influenza virus, some derivatives have been identified as neuraminidase inhibitors.[10] Neuraminidase is a crucial viral enzyme that facilitates the release of newly formed virus particles from infected cells. By inhibiting this enzyme, these compounds can effectively halt the spread of the virus.

dot graph Neuraminidase_Inhibition { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 3: Mechanism of action of hydroxypiperidine derivatives as neuraminidase inhibitors.

Quantitative Analysis of Antiviral Efficacy

The antiviral efficacy of these compounds is often expressed as the half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of the viral cytopathic effect.

Compound ClassVirusCell LineEC50 (µM)Reference
1-Heteroaryl-2-alkoxyphenyl analogSARS-CoV-2VeroE64.7[12]
Aromatic ether derivative (15)Influenza A (H1N1)-25.13 - 27.73[10]

Glycosidase Inhibition: A Therapeutic Target for Diabetes

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia.[13] Several hydroxypiperidine derivatives have been identified as potent α-glucosidase inhibitors, with IC50 values in the micromolar and even nanomolar range.[14][15][16] The structural similarity of the hydroxypiperidine ring to the pyranose ring of carbohydrates allows these compounds to act as competitive inhibitors of α-glucosidase.

Compound Classα-Glucosidase IC50 (µM)Reference
Biscoumarin derivative (18)0.62[14]
Biscoumarin derivative (19)1.21[14]
4-hydroxyquinolinone-hydrazone (6l)93.5 ± 0.6[13]
Piperine0.9 µg/mL[15]
RVPSLM (peptide)23.07[16]
TPSPR (peptide)40.02[16]

Neurological Applications: From Neuroprotection to Addiction Treatment

The hydroxypiperidine scaffold is also a key feature in compounds targeting the central nervous system.

Alzheimer's Disease

In the context of Alzheimer's disease, hydroxypiperidine derivatives are being explored as multi-target-directed ligands.[4] Some of these compounds are designed to act as iron chelators, which can help to reduce the oxidative stress associated with the accumulation of metal ions in the brain of Alzheimer's patients. While no hydroxypiperidine derivatives are currently in clinical trials for Alzheimer's, the related piperidine-containing drugs, such as donepezil, highlight the potential of this scaffold in developing new therapies.[4]

Dopamine Transporter Inhibition

Certain hydroxypiperidine derivatives have been synthesized as high-affinity ligands for the dopamine transporter, showing potential for the treatment of cocaine addiction.[17]

Experimental Protocols for Biological Evaluation

The successful development of hydroxypiperidine derivatives as therapeutic agents relies on robust and reproducible experimental protocols for assessing their biological activity.

Synthesis of Hydroxypiperidine Derivatives

A general and efficient method for the synthesis of 4-aryl-4-hydroxypiperidines involves the Grignard reaction of a suitable arylmagnesium bromide with a protected 4-piperidone, followed by deprotection.[18]

Step-by-Step Synthesis of 4-benzyl-4-hydroxy-piperidine:

  • Prepare a Grignard reagent from magnesium and benzyl bromide in diethyl ether.[18]

  • Add a solution of 1-benzyl-4-piperidone in diethyl ether to the Grignard reagent and reflux the mixture.[18]

  • Decompose the reaction mixture with a saturated aqueous solution of ammonium chloride.[18]

  • Separate, dry, and evaporate the ethereal solution to obtain a crude oil.[18]

  • Hydrogenate the resulting oil in a mixture of ethanol and acetic acid over a palladium on carbon catalyst to remove the N-benzyl group.[18]

  • Filter the reaction mixture, evaporate the filtrate, and treat the residue with ammonium hydroxide.

  • Extract the product with methylene chloride to yield 4-benzyl-4-hydroxy-piperidine.[18]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Detailed MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the hydroxypiperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[13]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]

dot graph MTT_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 4: Workflow for the MTT cytotoxicity assay.

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[8]

Detailed Plaque Reduction Assay Protocol:

  • Cell Seeding: Seed host cells in 24-well plates to achieve a confluent monolayer.

  • Compound Treatment: Add serial dilutions of the hydroxypiperidine derivative to the cells and incubate for 2 hours.

  • Viral Infection: Remove the compound-containing medium and infect the cells with a known amount of virus (e.g., 50 TCID50/mL).

  • Overlay: After a 2-hour incubation, remove the virus inoculum and add an overlay medium containing, for example, carboxymethyl cellulose to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 72 hours to allow for plaque formation.

  • Staining: Fix and stain the cells with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration.[8]

Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of anticancer activity, cell cycle analysis can be performed using flow cytometry to determine if a compound induces cell cycle arrest at a specific phase.[5][19]

Detailed Cell Cycle Analysis Protocol:

  • Cell Treatment: Treat cancer cells with the hydroxypiperidine derivative for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with PBS.[19]

  • Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[19]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.[19]

  • Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.[19]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

Hydroxypiperidine derivatives represent a highly versatile and promising scaffold in drug discovery. Their diverse biological activities, spanning from anticancer and antiviral to antidiabetic and neurological applications, underscore their therapeutic potential. The ability to readily modify the hydroxypiperidine core allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency and selectivity.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation hydroxypiperidine derivatives with enhanced target specificity and reduced off-target effects. The exploration of novel biological targets for these compounds could open up new therapeutic avenues. Furthermore, the investigation of combination therapies, where hydroxypiperidine derivatives are used in conjunction with existing drugs, may lead to synergistic effects and improved clinical outcomes. While some piperidine-containing drugs are in clinical use, the translation of novel hydroxypiperidine derivatives from preclinical studies to clinical trials remains a critical goal. Continued interdisciplinary efforts in medicinal chemistry, pharmacology, and clinical research will be essential to fully realize the therapeutic potential of this remarkable class of compounds.

References

  • Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019). PMC. [Link]

  • Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. (n.d.). PubMed Central. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (n.d.). PubMed. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Designing Potent α-Glucosidase Inhibitors: A Synthesis and QSAR Modeling Approach for Biscoumarin Derivatives. (n.d.). PMC. [Link]

  • Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. (n.d.). PMC. [Link]

  • Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. (2025). PMC. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]

  • IC50 of five phytochemical compounds for α-glucosidase inhibition. (n.d.). ResearchGate. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. [Link]

  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. (n.d.). PubMed. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). PubMed. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). MDPI. [Link]

  • Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. (2025). PubMed. [Link]

  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. (n.d.). PMC. [Link]

  • Quantitative structure activity relationship study on EC50 of anti-HIV drugs. (2025). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (n.d.).
  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (n.d.). MDPI. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

  • 2.10. Antiviral Plaque Reduction Assay. (n.d.). Bio-protocol. [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. (n.d.). PMC. [Link]

  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. (n.d.). MDPI. [Link]

  • Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. (n.d.). ResearchGate. [Link]

  • trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (n.d.). LOCKSS. [Link]

  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. (2022). YouTube. [Link]

  • QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-benzyl-4-hydroxy-piperidine. (n.d.). PrepChem.com. [Link]

  • 4-Hydroxyderricin Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells. (n.d.). NIH. [Link]

  • Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms. (n.d.). PMC. [Link]

  • Hybrid Dihydropyrimidinones Targeting AKT Signaling: Antitumor Activity in Hormone-Dependent 2D and 3D Cancer Models. (n.d.). MDPI. [Link]

  • Antiviral Pipeline. (2025). Intrepid Alliance. [Link]

  • In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2022-23 season: Comparison with the 2010-11 to 2019-20 seasons. (n.d.). PubMed. [Link]

Sources

The Piperidine Scaffold in Medicinal Chemistry: Pharmacological Profiling & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In the hierarchy of medicinal chemistry scaffolds, the piperidine ring occupies a "privileged" status. It appears in over 12,000 biologically active compounds and constitutes the core of blockbuster drugs ranging from analgesics (Fentanyl) to cognitive enhancers (Donepezil).

For the drug developer, the piperidine ring is not merely a linker; it is a pharmacophore vector . Its chair conformation provides a defined spatial arrangement that allows substituents at the


, 

, and

positions to access distinct hydrophobic and polar pockets within G-Protein Coupled Receptors (GPCRs) and enzymes.

This technical guide dissects the pharmacological profile of substituted piperidines, focusing on Structure-Activity Relationships (SAR), mechanistic binding modes, and validated experimental protocols for profiling these moieties.

Structural Classes & Pharmacological Profiles[1][2][3][4][5][6]

The 4-Anilidopiperidine Motif (Mu-Opioid Agonists)

The 4-anilidopiperidine class, typified by Fentanyl , represents the gold standard for high-potency opioid agonism. The pharmacological profile is driven by the molecule's ability to penetrate the CNS (high lipophilicity) and induce a conformational change in the Mu-Opioid Receptor (MOR).

  • Key Interaction: The protonated tertiary amine of the piperidine ring forms a critical salt bridge with Asp147 (D3.32) in the MOR transmembrane domain.

  • The "T" Shape: The

    
    -phenethyl group and the 4-anilido chain orient the molecule in a "T" shape, allowing it to span the receptor's hydrophobic crevice.
    
Table 1: SAR of Fentanyl Analogs (4-Anilidopiperidines)
RegionSubstitutionPharmacological ImpactMechanistic Rationale
N1 (Piperidine Nitrogen) Phenethyl (Original)Optimal Potency (100x Morphine)

-stacking with Tyr148/Trp318 in the receptor pocket.
MethylReduced PotencyLoss of hydrophobic interaction in the accessory pocket.
C3 (Piperidine Ring) Methyl (cis/trans)Increased Potency (e.g., Ohmefentanyl)Rigidifies the chair conformation; restricts rotatable bonds.
C4 (Anilido Nitrogen) PropionylOptimalFits the steric constraints of the binding pocket.
BenzoylLoss of ActivitySteric clash with receptor walls.
Visualization: Fentanyl SAR & Binding Logic

FentanylSAR Core Piperidine Core (Chair Conformation) C4 C4-Anilido Chain Core->C4 Attached at C4 Receptor Mu-Opioid Receptor (Binding Pocket) Core->Receptor Ionic Bond (Asp147) N1 N1-Phenethyl Group N1->Core Attached at N1 N1->Receptor Hydrophobic Stacking (Tyr148/Trp318) C4->Receptor H-Bonding (His297)

Figure 1: Mechanistic dissection of Fentanyl binding.[1] The piperidine nitrogen acts as the ionic anchor, while the N1 and C4 substituents probe hydrophobic regions.

The N-Benzylpiperidine Motif (AChE Inhibitors)

Donepezil (Aricept) utilizes the piperidine scaffold to inhibit Acetylcholinesterase (AChE). Unlike the opioids, the piperidine here acts as a "molecular ruler," spanning the deep gorge of the enzyme.

  • Mechanism (Dual Binding): Donepezil binds to both the Catalytic Anionic Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the entrance.

  • The Piperidine Role: The piperidine ring binds in the CAS, interacting with Trp84 and Phe330 via cation-

    
     interactions. The benzyl linker extends up the gorge to the PAS.
    

Synthetic Access: Constructing the Scaffold

To access these pharmacological profiles, researchers must employ robust synthetic strategies.

Traditional: Reductive Amination

The most common route for


-substitution.
  • Protocol: React 4-piperidone with a primary amine (e.g., aniline)

    
     Imine formation 
    
    
    
    Reduction (NaBH(OAc)3).
  • Limitation: Difficult to introduce chirality at C2 or C3.

Modern: C-H Functionalization

To create novel IP, researchers are now functionalizing the C-H bonds of the piperidine ring directly.

  • C2-Functionalization: Electronically activated (alpha to Nitrogen) but sterically hindered. Can be achieved via lithiation-trapping or photoredox catalysis.

  • C4-Functionalization: Accessible via transition-metal catalysis (e.g., Iridium or Rhodium) if the C2 position is blocked or if specific directing groups are used.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are standardized for profiling piperidine derivatives.

Protocol 1: Radioligand Binding Assay (GPCR Affinity)

Objective: Determine the affinity (


) of a substituted piperidine for the Mu-Opioid Receptor.

Materials:

  • Membrane Prep: CHO cells stably expressing hMOR.

  • Radioligand: [3H]-DAMGO (Agonist) or [3H]-Naloxone (Antagonist).

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Workflow:

  • Preparation: Thaw membrane prep and resuspend in assay buffer.

  • Incubation: In a 96-well plate, add:

    • 50

      
      L Test Compound (Piperidine analog, 7 concentrations).
      
    • 50

      
      L Radioligand (
      
      
      
      concentration).[2]
    • 100

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
  • Equilibrium: Incubate at 25°C for 60 minutes . (Note: Lipophilic piperidines may require longer to reach equilibrium).

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Wash: 3x washes with ice-cold Tris buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Protocol 2: Microsomal Metabolic Stability

Objective: Piperidines are prone to oxidative


-dealkylation by CYP450 enzymes. This assay predicts in vivo half-life.

Workflow:

  • Reaction Mix: Incubate 1

    
    M test compound with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for loss of parent mass and appearance of

    
    -dealkylated metabolite (M-R).
    
Visualization: Assay Workflow

AssayWorkflow Start Start: Membrane Prep (hMOR-CHO Cells) Mix Add Reagents: 1. Test Compound 2. [3H]-Ligand 3. Buffer Start->Mix Incubate Incubate 60 min @ 25°C Mix->Incubate Filter Vacuum Filtration (GF/C Filters + PEI) Incubate->Filter Count Scintillation Counting (CPM -> Ki) Filter->Count

Figure 2: Step-by-step workflow for the Radioligand Binding Assay, the standard for determining affinity constants.

References

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor. Current Medicinal Chemistry. Link

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. Link

  • Maguire, R. J., et al. (2012). GPCR binding assays: a primer for the medicinal chemist. Progress in Medicinal Chemistry. Link

  • Rehse, K. (2002). Structure-activity relationships of opioid analgesics. Current Medicinal Chemistry. Link

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and influential structural motifs in the realm of medicinal chemistry.[1][2][3] Its prevalence in a vast number of natural products, alkaloids, and clinically approved pharmaceuticals has earned it the designation of a "privileged scaffold."[3] This guide, intended for professionals in drug discovery and development, delves into the multifaceted role of piperidines, exploring their fundamental physicochemical and conformational properties, diverse synthetic routes, and extensive applications in targeting a wide array of diseases. We will dissect the causality behind the selection of this scaffold and provide practical, field-proven insights into its application, supported by detailed protocols and quantitative data.

The versatility of the piperidine ring stems from its unique combination of properties. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Furthermore, the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and pKa, which are critical for pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[3] The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows it to adapt to the steric demands of binding pockets within enzymes and receptors.[3] These attributes collectively contribute to the "druggability" of piperidine-containing compounds, often leading to enhanced metabolic stability and improved pharmacokinetic properties with reduced toxicity.[3]

This guide will navigate through the core principles that make the piperidine scaffold a cornerstone of drug design, offering a comprehensive resource for harnessing its full potential in the development of next-generation therapeutics.

The Foundation: Physicochemical and Conformational Landscape of Piperidines

A thorough understanding of the inherent properties of the piperidine ring is paramount for its successful application in drug design. These properties dictate how a molecule will behave in a biological system and how it can be chemically modified.

Physicochemical Properties: Tuning for Success

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The piperidine moiety offers several levers for fine-tuning these properties.

PropertyTypical Value/CharacteristicSignificance in Drug Design
pKa ~11.22 for the protonated form[4][5]The basicity of the piperidine nitrogen allows for salt formation, which can significantly enhance aqueous solubility and improve dissolution rates.[5] At physiological pH (7.4), the nitrogen is predominantly protonated, enabling ionic interactions with biological targets.
Lipophilicity (logP) log Kow = 0.84 for piperidine[6]The piperidine ring itself has a moderate lipophilicity. However, the overall logP of a piperidine-containing molecule can be readily modulated by the introduction of various substituents, allowing for a balance between aqueous solubility and membrane permeability.
Solubility Piperidine is miscible with water.[6]The solubility of piperidine derivatives is highly dependent on the nature of their substituents.[5] While the nitrogen atom can act as a hydrogen bond acceptor, extensive nonpolar substitution can lead to poor aqueous solubility. Techniques such as pH adjustment, co-solvents, salt formation, and complexation with cyclodextrins are employed to enhance solubility.[5]
Hydrogen Bonding The nitrogen atom can act as a hydrogen bond acceptor, and if unsubstituted (N-H), as a hydrogen bond donor.These interactions are crucial for binding to biological targets and for influencing solubility and other physical properties.
Conformational Analysis: The Chair and Its Implications

The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain.[7][8] This conformational preference is a key factor in the design of piperidine-based drugs, as it dictates the three-dimensional arrangement of substituents and their presentation to the target binding site.

The chair conformation exists as two rapidly interconverting isomers. Substituents on the ring can occupy either an axial or equatorial position. The relative stability of these two positions is influenced by steric interactions. Generally, larger substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. For instance, the equatorial conformer of 1,2-dimethylpiperidine is favored by 1.8 kcal/mol over the axial conformer.[9]

The introduction of substituents on the nitrogen atom or adjacent carbons can significantly influence the conformational equilibrium.[9] This conformational locking or biasing is a powerful tool in medicinal chemistry to design molecules with a specific, rigid conformation that is pre-organized for optimal binding to a biological target, thereby enhancing potency and selectivity.

G Figure 1: Chair conformations of a substituted piperidine. cluster_axial Axial Substituent cluster_equatorial Equatorial Substituent a1 N a2 C a1->a2 a3 C a2->a3 a4 C a3->a4 a5 C a4->a5 sub_a R a4->sub_a a6 C a5->a6 a6->a1 e1 N e2 C e1->e2 e3 C e2->e3 e4 C e3->e4 e5 C e4->e5 e6 C e5->e6 sub_e R e5->sub_e e6->e1

Caption: Chair conformations of a substituted piperidine.

The Art of Creation: Synthesis of Piperidine Derivatives

The synthetic accessibility of the piperidine scaffold is a major reason for its widespread use in medicinal chemistry. A variety of robust and versatile methods have been developed for the construction and functionalization of the piperidine ring.

Key Synthetic Strategies
1. Hydrogenation of Pyridine Derivatives

One of the most common and straightforward methods for the synthesis of piperidines is the hydrogenation of readily available pyridine precursors.[2] This approach allows for the retention of substituents already present on the aromatic ring.

  • Mechanism: The reaction involves the catalytic reduction of the pyridine ring using hydrogen gas and a metal catalyst, such as platinum, palladium, or nickel.

  • Advantages: High yields, scalability, and the ability to introduce stereocenters depending on the catalyst and substrate.[2]

  • Causality of Experimental Choices: The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high selectivity and avoiding over-reduction or side reactions. For instance, heterogeneous catalysts are often favored for their ease of separation and recyclability.[2]

2. Intramolecular Cyclization

Intramolecular cyclization reactions involve the formation of the piperidine ring from a linear precursor containing a nitrogen nucleophile and an electrophilic center.[2]

  • Mechanism: A nitrogen-containing substrate undergoes an intramolecular reaction to form a new carbon-nitrogen or carbon-carbon bond, resulting in the piperidine ring.[2]

  • Types of Reactions:

    • Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone.

    • Aza-Michael Addition: Intramolecular addition of an amine to an α,β-unsaturated carbonyl compound.[2]

    • Ring-Closing Metathesis (RCM): Formation of a carbon-carbon double bond within the ring, followed by reduction.

  • Advantages: High degree of control over stereochemistry, enabling the synthesis of chiral piperidines.

3. Intermolecular Cyclization (Annulation)

These methods involve the construction of the piperidine ring from two or more separate components.

  • Mechanism: A convergent approach where different fragments are brought together in a single or multi-step process to form the heterocyclic ring.

  • Examples:

    • [4+2] Cycloadditions (Diels-Alder reactions): Reaction of a diene with a dienophile.

    • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials to form a complex product, offering high efficiency and atom economy.[10]

G Figure 2: Major synthetic strategies for piperidine derivatives. cluster_synthesis Synthetic Routes to Piperidines Pyridine Pyridine Hydrogenation Hydrogenation Pyridine->Hydrogenation H2, Catalyst Piperidine Piperidine Hydrogenation->Piperidine Linear_Precursor Linear_Precursor Intramolecular_Cyclization Intramolecular_Cyclization Linear_Precursor->Intramolecular_Cyclization Various Reagents Intramolecular_Cyclization->Piperidine Component_A Component A Intermolecular_Cyclization Intermolecular_Cyclization Component_A->Intermolecular_Cyclization [4+2] or MCR Component_B Component B Component_B->Intermolecular_Cyclization [4+2] or MCR Intermolecular_Cyclization->Piperidine

Caption: Major synthetic strategies for piperidine derivatives.

Experimental Protocol: Synthesis of Donepezil

Donepezil is a prominent acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease and features a piperidine moiety.[4] The following is a generalized, multi-step synthetic protocol based on literature procedures.[11][12]

Step 1: Synthesis of 1-benzyl-4-piperidinecarboxaldehyde

  • To a solution of 4-piperidinecarboxaldehyde in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the mixture in an ice bath and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the crude product, which can be purified by chromatography.

Step 2: Aldol Condensation

  • In a reaction vessel, combine 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde in a suitable solvent like ethanol.

  • Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The resulting α,β-unsaturated ketone intermediate can be isolated by filtration or extraction.

Step 3: Reduction

  • Dissolve the intermediate from Step 2 in a suitable solvent (e.g., ethanol or a mixture of solvents).

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reduction of the double bond is complete.

  • Filter the catalyst and concentrate the filtrate to obtain Donepezil.

Step 4: Salt Formation (Optional but common)

  • Dissolve the free base of Donepezil in a suitable solvent like ethanol or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., HCl in ethanol) to precipitate Donepezil hydrochloride.

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain the final product.

Applications in Medicinal Chemistry: A Privileged Scaffold in Action

The piperidine ring is a constituent of numerous classes of pharmaceuticals, highlighting its broad therapeutic applicability.[2][4]

Central Nervous System (CNS) Disorders

The ability of piperidine-containing compounds to cross the blood-brain barrier makes them particularly valuable for treating CNS disorders.[9]

Alzheimer's Disease

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[13][14] Several piperidine-containing AChE inhibitors have been developed, with Donepezil being a leading example.[4] The piperidine moiety in these inhibitors often interacts with the catalytic or peripheral anionic site of the enzyme.[12]

G Figure 3: Mechanism of action of Donepezil. cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Donepezil Donepezil (Piperidine-based Inhibitor) Donepezil->AChE Inhibits

Caption: Mechanism of action of Donepezil.

Pain Management (Opioid Analgesics)

The phenylpiperidine scaffold is a cornerstone in the development of potent opioid analgesics.[1] Fentanyl and its analogs are synthetic opioids that act as agonists at the μ-opioid receptor.[1] The piperidine ring in these molecules is crucial for their interaction with the receptor, leading to potent analgesic effects.

G Figure 4: Simplified opioid receptor signaling pathway. cluster_opioid Opioid Receptor Signaling Fentanyl Fentanyl (Piperidine-based Opioid) MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds to G_protein G-protein activation MOR->G_protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates Analgesia Analgesia Adenylyl_Cyclase->Analgesia Ion_Channels->Analgesia

Caption: Simplified opioid receptor signaling pathway.

Oncology

Piperidine derivatives have emerged as important scaffolds in the development of anticancer agents, targeting various aspects of cancer cell proliferation and survival. They are found in kinase inhibitors, agents that induce apoptosis, and compounds that interfere with cell cycle progression. For example, some piperidine-containing molecules have shown activity as inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in certain types of cancer.[6]

Infectious Diseases

The piperidine scaffold has also been exploited in the design of antimicrobial and antifungal agents.[3] For instance, certain piperidine derivatives have demonstrated in vitro activity against microbial strains like Escherichia coli, Staphylococcus aureus, and Candida albicans.[3]

Structure-Activity Relationship (SAR) of Piperidine-Based Opioid Analgesics

The following table illustrates the impact of structural modifications on the analgesic activity of a series of 4-substituted piperidine analogs.

CompoundN-Substituent4-SubstituentAnalgesic Potency (Relative to Morphine)
1 -CH₃-HWeak
2 -CH₃-PhenylPotent
3 -CH₂CH₂Ph-PhenylVery Potent
4 -CH₃-COOEtModerate

This table is a representative example based on general SAR principles for opioid analgesics and does not represent specific experimental data from the search results.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

To evaluate the efficacy of newly synthesized piperidine-based compounds as potential treatments for Alzheimer's disease, a robust and reliable acetylcholinesterase (AChE) inhibition assay is essential. The following is a detailed protocol based on the Ellman method.[15]

Objective: To determine the in vitro inhibitory activity of test compounds against AChE.

Principle: AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in phosphate buffer. Dilute the AChE enzyme to the desired working concentration in the buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution at various concentrations (or positive control/vehicle control)

    • DTNB solution

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G Figure 5: Experimental workflow for AChE inhibition assay. cluster_workflow AChE Inhibition Assay Workflow start Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Compounds) setup Set up 96-well Plate (Buffer, Compound, DTNB, Enzyme) start->setup preincubate Pre-incubate (e.g., 15 min at 37°C) setup->preincubate initiate Initiate Reaction (Add Substrate - ATCI) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm over time) initiate->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze end Results analyze->end

Caption: Experimental workflow for AChE inhibition assay.

Conclusion: The Future of Piperidine-Based Drug Discovery

The piperidine scaffold has unequivocally demonstrated its value as a privileged and versatile core in medicinal chemistry. Its favorable physicochemical properties, predictable conformational behavior, and synthetic tractability have solidified its position in a multitude of approved drugs and clinical candidates. From alleviating the symptoms of neurodegenerative diseases to combating pain and cancer, the impact of piperidine-containing molecules on human health is profound.

The continued exploration of novel synthetic methodologies, including asymmetric synthesis and multicomponent reactions, will undoubtedly expand the accessible chemical space of piperidine derivatives. This will enable the design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of complex biological systems deepens, the ability to strategically functionalize the piperidine ring will be instrumental in developing precisely targeted therapies. The enduring legacy and future potential of the piperidine scaffold ensure that it will remain a central focus of innovation in drug discovery for years to come.

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. [Link]

  • ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]

  • Pharmaffiliates. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubChem. Piperidine. [Link]

  • Google Patents.
  • PubMed Central. Opioid receptors signaling network. [Link]

  • PubMed Central. Role of Cholinergic Signaling in Alzheimer's Disease. [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

  • Wikipedia. Mu-opioid receptor. [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. [Link]

  • UNICAMP. CHAPTER 3 - Conformations of Alkanes and Cycloalkanes. [Link]

  • Global Research Online. Analgesic activity of alkyl piperidine derivatives. [Link]

  • PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • Cleveland Clinic. Acetylcholine (ACh): What It Is, Function & Deficiency. [Link]

  • PubMed. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. [Link]

  • StatPearls. Physiology, Opioid Receptor. [Link]

  • ACS Publications. Synthesis of Donepezil Hydrochloride via Chemoselective Hydrogenation. [Link]

  • ResearchGate. Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [Link]

  • Wikipedia. Piperidine. [Link]

  • Frontiers. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. [Link]

  • Bio-protocol. Acetylcholinesterase (AChE) activity assay. [Link]

  • PubMed Central. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection. [Link]

  • Technology Networks. Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. [Link]

  • QIAGEN. Opioid Signaling Pathway. [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]

  • PubMed. Role of the nicotinic acetylcholine receptor in Alzheimer's Disease pathology and treatment. [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Neuroscience News. Nicotinic Acetylcholine Receptors in the Pathology of Alzheimer's Disease. [Link]

  • Google Patents. A New Process for the Synthesis of Donepezil.
  • MDPI. The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Ethyl 5-hydroxypiperidine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-hydroxypiperidine-3-carboxylate is a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its trifunctional nature: a secondary amine (N1), a secondary alcohol (C5), and an ester (C3). This configuration allows for the independent elaboration of three distinct exit vectors, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of peptidomimetics.

This guide provides a technical roadmap for handling, synthesizing, and diversifying this building block. It specifically addresses the critical challenge of stereochemical management—controlling and validating the cis/trans diastereomers generated during the reduction of the aromatic precursor.

Structural Analysis & Stereochemical Intelligence

Before initiating synthesis, researchers must recognize that "Ethyl 5-hydroxypiperidine-3-carboxylate" refers to a structure possessing two chiral centers (C3 and C5). This results in four possible stereoisomers:

  • (3R, 5S) & (3S, 5R): The cis-diastereomeric pair.

  • (3R, 5R) & (3S, 5S): The trans-diastereomeric pair.

Key Insight: Commercial sources often supply this material as a diastereomeric mixture or a racemate. For high-affinity ligand design, separating these isomers is non-negotiable.

Stereochemical Validation (Self-Validating Protocol)

To determine the relative stereochemistry (cis vs. trans) of your starting material or synthesized product, use 1H NMR coupling constants.

  • Protocol: Dissolve the N-Boc protected derivative in DMSO-d6 or CDCl3.

  • Diagnostic Signal: Examine the multiplet signals for H3 and H5.

    • Cis-Isomer: Typically adopts a chair conformation where substituents prefer the equatorial position. If H3 and H5 are axial, large vicinal coupling constants (

      
      ) are observed with adjacent axial protons.
      
    • Trans-Isomer: One substituent is forced axial. The coupling patterns will lack the consistent large

      
       values seen in the all-equatorial cis isomer.
      

Core Protocol A: Synthesis & Stereocontrol

While the compound can be purchased, in-house synthesis via the hydrogenation of Ethyl 5-hydroxynicotinate allows for greater stereocontrol and cost efficiency.

Workflow Diagram: Reduction & Protection

The following diagram illustrates the pathway from the pyridine precursor to the isolated N-Boc isomers.

SynthesisWorkflow Start Ethyl 5-hydroxynicotinate (Pyridine Precursor) Step1 Cat. Hydrogenation (Rh/C or PtO2, H2, AcOH) Start->Step1 Reduction Inter Intermediate: Piperidine Salt (Mix) Step1->Inter Cis-Major Step2 N-Protection (Boc2O, TEA, DCM) Inter->Step2 Stabilization Product N-Boc-5-hydroxypiperidine-3-carboxylate (Diastereomeric Mix) Step2->Product Sep Flash Chromatography (Separation of Cis/Trans) Product->Sep Purification

Figure 1: Synthetic workflow for the generation and isolation of stereochemically defined piperidine scaffolds.

Step-by-Step Methodology

Reagents:

  • Ethyl 5-hydroxynicotinate (1.0 equiv)[1]

  • Rhodium on Carbon (5% Rh/C, 10 wt% loading) or PtO2

  • Acetic Acid (Glacial)

  • Di-tert-butyl dicarbonate (Boc2O)

Procedure:

  • Hydrogenation: In a high-pressure reactor, dissolve Ethyl 5-hydroxynicotinate in glacial acetic acid (0.5 M concentration). Add Rh/C catalyst (10 wt% relative to substrate).

    • Expert Note: Rhodium favors the formation of the cis isomer (syn-hydrogenation) more effectively than Palladium.

  • Reaction: Pressurize to 50-60 psi H2 and stir at RT for 12-24 hours. Monitor by LC-MS (Target Mass: M+1 = 174.2).

  • Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric; keep wet.

  • Boc-Protection (One-pot): Concentrate the acetic acid filtrate to a viscous oil. Redissolve in DCM. Add TEA (3.0 equiv) followed by Boc2O (1.1 equiv). Stir for 4 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and Brine. Dry over Na2SO4.

  • Separation: Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Result: The cis-isomer (racemic) typically elutes after the trans-isomer due to hydrogen bonding interactions with the silica, though this must be empirically verified for your specific column conditions.

Core Protocol B: Divergent Functionalization

Once the N-Boc protected scaffold is in hand, it serves as a "Hub" for library generation. The C5-Hydroxyl group is particularly versatile for Mitsunobu inversions, allowing access to ether and amine derivatives with inverted stereochemistry.

Workflow Diagram: The Diversification Hub

Functionalization Hub N-Boc-Ethyl 5-hydroxypiperidine-3-carboxylate (Cis-Isomer) Branch1 Path A: C3-Ester Hydrolysis (LiOH, THF/H2O) Hub->Branch1 Branch2 Path B: C5-Mitsunobu Reaction (PPh3, DIAD, Ar-OH) Hub->Branch2 Branch3 Path C: C5-Oxidation (Dess-Martin Periodinane) Hub->Branch3 Prod1 Piperidine-3-carboxylic Acid (Peptidomimetic Core) Branch1->Prod1 Prod2 C5-Aryl Ether (Inverted Stereochemistry) Branch2->Prod2 Prod3 5-Oxo-piperidine (Ketone Intermediate) Branch3->Prod3

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.

Detailed Protocol: Mitsunobu Etherification (Path B)

This reaction is critical for installing aromatic side chains at C5 while inverting the stereochemistry (e.g., converting cis to trans).

  • Setup: Dissolve N-Boc-Ethyl 5-hydroxypiperidine-3-carboxylate (1.0 equiv) and the desired Phenol/Alcohol (1.2 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh3, 1.5 equiv). Stir until dissolved.

  • Azo Addition: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv).

    • Critical Check: Solution should turn yellow/orange. If it turns colorless immediately, add more DIAD.

  • Reaction: Allow to warm to RT and stir overnight.

  • Purification: Concentrate and triturate with Hexane/Et2O to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify the filtrate via column chromatography.

Quantitative Data Summary

ParameterValue / ConditionNotes
Molecular Weight 173.21 g/mol (Free Base)Precursor MW: 167.16
pKa (Calc) ~8.9 (Piperidine NH)Protonated at physiological pH
Solubility High in MeOH, DCM, DMSOPoor in Hexanes (unless protected)
Stereoisomers 4 (2 diastereomeric pairs)Cis usually favored by Rh-hydrogenation
Boiling Point ~120°C at 0.5 mmHgHigh vacuum required for distillation

Applications in Drug Discovery[2][3][4][5][6]

Fragment-Based Drug Discovery (FBDD)

This scaffold is highly valued in FBDD because it provides access to 3D chemical space often lacking in flat aromatic libraries. By varying the substituents at N1, C3, and C5, researchers can probe binding pockets with specific vector requirements.

  • Reference Case: Olofsson et al. demonstrated the utility of 3,5-disubstituted piperidines in creating "3D fragments" that cover a wide area of principal moment of inertia (PMI) space, essential for escaping "flatland" in drug design [1].

Renin and Kinase Inhibitors

The 3,5-substitution pattern mimics the geometry of transition states in peptide hydrolysis.

  • Mechanism: The C3-carboxylate can anchor to the active site (e.g., interacting with catalytic residues), while the C5-hydroxyl (or its ether derivative) projects into hydrophobic pockets. This logic was applied in the design of Renin inhibitors where the piperidine ring acts as a non-peptide scaffold replacing the labile peptide bond [2].

References

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines.

    • Source: Journal of Organic Chemistry (2006).[2]

    • Context: Describes the chemoenzymatic route and the importance of these scaffolds in pharmacological properties.
    • Link:

  • 3,5-Substituted Piperidine Compounds as Renin Inhibitors.

    • Source: WIPO Patent Applic
    • Context: Details the use of this specific building block in constructing inhibitors for hypertension tre
    • Link:

  • Exploration of piperidine 3D fragment chemical space.

    • Source: White Rose Research Online / University of York.
    • Context: Analysis of the 3D shape diversity provided by cis- and trans-3,5-disubstituted piperidines.
    • Link:

  • Ethyl 5-hydroxynicotinate (Precursor D

    • Source: PubChem Compound Summary.
    • Context: Physical properties and safety data for the starting m
    • Link:

Sources

Application Note & Protocol: A Scalable, Multi-Kilogram Synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the multi-step, scale-up synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The described synthetic strategy is designed for scalability, prioritizing commercially available starting materials, robust reaction conditions, and purification methods suitable for large-scale production. The process is divided into three primary stages: (1) Dieckmann condensation to form the piperidinone ring, (2) diastereoselective ketone reduction, and (3) final N-deprotection via catalytic hydrogenation. This guide details the underlying chemical principles, step-by-step protocols, process optimization considerations, and critical safety measures, ensuring a reliable and reproducible synthesis.

Introduction and Synthetic Strategy

Ethyl 5-hydroxypiperidine-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active agents. Its bifunctional nature, featuring a secondary amine, a hydroxyl group, and an ester moiety, allows for diverse chemical modifications. The piperidine scaffold itself is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, underscoring the importance of efficient and scalable routes to its derivatives.[3][4]

The synthetic approach detailed herein was developed to overcome common challenges in piperidine synthesis, such as harsh reaction conditions and difficult purifications, which often hinder large-scale implementation.[5] Our retrosynthetic analysis identified Ethyl 1-benzyl-5-oxopiperidine-3-carboxylate as a key intermediate, accessible via an intramolecular Dieckmann condensation. This precursor allows for a controlled reduction to introduce the C5-hydroxyl group, followed by a clean deprotection to yield the final product.

Rationale for the Chosen Route:
  • Convergent Strategy: The synthesis builds the core scaffold early, allowing for late-stage functionalization if needed.

  • Scalability: Each step utilizes conditions and reagents amenable to large-scale reactors (e.g., avoiding cryogenic temperatures where possible, using cost-effective reagents).

  • Control of Stereochemistry: The ketone reduction step offers a handle to influence the diastereomeric outcome, which is often crucial for biological activity.

  • Robustness: The use of a stable N-benzyl protecting group provides resilience throughout the initial synthetic sequence, which can be removed under standard, scalable hydrogenolysis conditions.

Overall Synthetic Workflow

The three-stage process is visualized below, outlining the progression from commercially available starting materials to the final target molecule.

G cluster_0 Stage 1: Piperidinone Formation cluster_1 Stage 2: Ketone Reduction cluster_2 Stage 3: N-Deprotection A Diethyl 3,3'-(benzylazanediyl)dipropanoate B Dieckmann Condensation (NaOEt, Toluene) A->B C Ethyl 1-benzyl-4-hydroxy-1,2,5,6- tetrahydropyridine-3-carboxylate B->C D Hydrolysis & Decarboxylation (Aq. HCl) C->D E Ethyl 1-benzyl-5-oxopiperidine-3-carboxylate D->E F Sodium Borohydride (NaBH4) Methanol E->F G Ethyl 1-benzyl-5-hydroxypiperidine-3-carboxylate (cis/trans mixture) F->G H Catalytic Hydrogenation (H₂, Pd/C, Ethanol) G->H I Ethyl 5-hydroxypiperidine-3-carboxylate (Final Product) H->I

Figure 1: High-level workflow for the scale-up synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 1-benzyl-5-oxopiperidine-3-carboxylate (Precursor)

This stage involves an intramolecular Dieckmann condensation to form the β-keto ester, followed by hydrolysis and decarboxylation to yield the desired piperidinone. A similar cyclization strategy is documented in the synthesis of related piperidone hydrochlorides.[6]

Protocol 1: Dieckmann Condensation & Decarboxylation

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, nitrogen inlet, thermocouple, and a condenser. Ensure the system is thoroughly dried and purged with nitrogen.

  • Reagent Charging: Charge the reactor with dry toluene (20 L) and sodium ethoxide (2.1 kg, 30.8 mol). Begin stirring to form a slurry.

  • Substrate Addition: In a separate container, dissolve diethyl 3,3'-(benzylazanediyl)dipropanoate (5.0 kg, 15.4 mol) in dry toluene (5 L). Add this solution dropwise to the stirred sodium ethoxide slurry over 2-3 hours, maintaining the internal temperature between 25-30°C using the reactor jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reactor to 10°C. Slowly and carefully add a pre-chilled solution of 20% aqueous hydrochloric acid until the pH of the aqueous layer is ~1-2. This step performs both the quench and the subsequent hydrolysis/decarboxylation. Caution: Gas evolution (CO₂) will occur.

  • Work-up: Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 L) and then with brine (10 L).

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 1-benzyl-5-oxopiperidine-3-carboxylate as a viscous oil. The product is typically used in the next step without further purification.

Stage 2: Reduction of Ethyl 1-benzyl-5-oxopiperidine-3-carboxylate

The pivotal step is the reduction of the C5-ketone to a hydroxyl group. Sodium borohydride (NaBH₄) is the reagent of choice for its operational safety on a large scale and its selectivity for ketones in the presence of esters.[7] The reaction is performed at a low temperature to improve the diastereoselectivity of the reduction.

Protocol 2: Sodium Borohydride Reduction

  • Reactor Setup: In a 100 L jacketed reactor, dissolve the crude keto-ester from Stage 1 (assumed ~4.2 kg, 15.3 mol) in methanol (40 L).

  • Cooling: Cool the solution to 0-5°C with vigorous stirring.

  • Reductant Addition: Add sodium borohydride (0.87 kg, 23.0 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Caution: Hydrogen gas is evolved; ensure adequate ventilation and an inert atmosphere.[8][9]

  • Reaction: Stir the mixture at 0-5°C for an additional 3 hours. Monitor for the disappearance of the starting material by TLC or HPLC.

  • Quenching: Slowly add acetone (5 L) to quench any excess NaBH₄. Once gas evolution ceases, slowly add water (20 L).

  • Solvent Removal & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (30 L) to the remaining aqueous slurry and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 L).

  • Washing: Combine the organic extracts and wash with water (20 L) and then brine (20 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Ethyl 1-benzyl-5-hydroxypiperidine-3-carboxylate as a mixture of cis and trans diastereomers.

Stage 3: N-Deprotection to Yield Final Product

The final step is the removal of the N-benzyl protecting group via catalytic transfer hydrogenation. This method is highly efficient and clean, with the primary byproduct being toluene. The use of palladium on carbon (Pd/C) is a standard, robust method for debenzylation.[3][10]

Protocol 3: Catalytic Hydrogenation

  • Reactor Setup: Charge a suitable hydrogenation vessel (e.g., a 50 L Büchi hydrogenator) with the protected amino ester from Stage 2 (assumed ~4.2 kg, 15.1 mol) and ethanol (35 L).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Palladium on Carbon (50% wet, ~420 g). Caution: Pd/C is pyrophoric and must be handled with care, preferably as a wet paste.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi (approx. 3.4 bar). Stir the mixture vigorously at 40°C.

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material or by monitoring hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Work-up: Depressurize the vessel and purge thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 5 L).

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude product.

  • Purification: The resulting polar amino ester can be challenging to purify by traditional silica gel chromatography on a large scale.[11] Purification is best achieved by vacuum distillation or by salt formation and recrystallization. For the latter, dissolve the crude oil in isopropanol, add a stoichiometric amount of an acid (e.g., HCl in isopropanol or oxalic acid), and cool to induce crystallization of the corresponding salt, which can be isolated by filtration. The free base can be liberated by subsequent neutralization and extraction.

Data Summary and Process Parameters

The following table summarizes the expected outcomes and critical parameters for each stage of the synthesis at a 5 kg scale of the initial starting material.

ParameterStage 1: Piperidinone FormationStage 2: Ketone ReductionStage 3: N-Deprotection
Starting Material Diethyl 3,3'-(benzylazanediyl)dipropanoateEthyl 1-benzyl-5-oxopiperidine-3-carboxylateEthyl 1-benzyl-5-hydroxypiperidine-3-carboxylate
Input Quantity 5.0 kg~4.2 kg (crude)~4.2 kg (crude)
Key Reagents Sodium ethoxide, Toluene, HClSodium borohydride, Methanol10% Pd/C, H₂ gas, Ethanol
Reaction Temp. 25-30°C (addition), 80-85°C (reaction)0-5°C40°C
Reaction Time 6-8 hours3-5 hours8-12 hours
Typical Yield 85-90% (crude)90-95% (crude)88-94%
Purity (crude) >90% (by HPLC)>95% (cis/trans mixture)>95% (by HPLC)
Final Output Ethyl 1-benzyl-5-oxopiperidine-3-carboxylateEthyl 1-benzyl-5-hydroxypiperidine-3-carboxylateEthyl 5-hydroxypiperidine-3-carboxylate

Safety and Handling

Scaling up chemical syntheses requires stringent adherence to safety protocols.

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water, alcohols, or acids.[7][12] It must be stored in a cool, dry place away from incompatible materials.[9] All additions should be performed slowly and under an inert atmosphere with adequate temperature control and ventilation.[8] Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and nitrile gloves, is mandatory.[7][13]

  • Catalytic Hydrogenation (H₂/Pd/C): Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly rated for pressure, and the area must be well-ventilated and free of ignition sources. The palladium catalyst is pyrophoric, especially when dry, and should be handled wet and under an inert atmosphere whenever possible. The filtration to remove the catalyst must be done carefully, ensuring the Celite pad does not run dry.

  • General Precautions: All operations should be conducted in a well-ventilated area or fume hood. A risk assessment should be performed before commencing any scale-up activity. Standard PPE should be worn at all times.

Conclusion

The described multi-step synthesis provides a reliable and scalable pathway to Ethyl 5-hydroxypiperidine-3-carboxylate. By employing a robust N-benzyl protecting group strategy and scalable reaction conditions such as Dieckmann condensation and sodium borohydride reduction, this protocol is well-suited for producing multi-kilogram quantities of this important pharmaceutical intermediate. Careful control of reaction parameters and adherence to safety protocols are paramount for successful and safe implementation.

References

  • Google Patents. (n.d.). Alternate processes for the preparation of pyrrolidine derivatives.
  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Method for separating and purifying amino acid.
  • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved February 3, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate.
  • Google Patents. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved February 3, 2026, from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved February 3, 2026, from [Link]

  • New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved February 3, 2026, from [Link]

  • Nature Catalysis. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved February 3, 2026, from [Link]

  • The Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved February 3, 2026, from [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved February 3, 2026, from [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved February 3, 2026, from [Link]

  • Chemtradeasia. (2026, January 25). Safe Handling and Storage of Sodium Borohydride (NaBH4) for Industrial Use. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and their hydrolysis to the free nipecotic acid derivatives 5 b-k. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. Retrieved February 3, 2026, from [Link]

  • Technical Disclosure Commons. (2024, May 27). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved February 3, 2026, from [Link]

Sources

Application Note: Biocatalytic Architectures for Chiral Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

From Kinetic Resolution to Asymmetric Synthesis

Executive Summary

The piperidine moiety is the most prevalent nitrogen heterocycle in FDA-approved small molecule drugs, serving as the core scaffold for blockbusters like Niraparib , Tofacitinib , and Vilanterol . Traditional synthesis—relying on metal-catalyzed hydrogenation of pyridines or resolution of racemates—often suffers from poor atom economy, toxic metal leaching, and limited stereocontrol.

This guide details three robust enzymatic protocols for synthesizing chiral piperidines with high enantiomeric excess (>99% ee). We move beyond theoretical mechanisms to provide actionable, bench-ready workflows using Imine Reductases (IREDs) , ω-Transaminases (ω-TAs) , and Monoamine Oxidases (MAO-N) .

Strategic Selection of Biocatalytic Route

The choice of enzyme class depends strictly on the oxidation state and structure of your starting material. Use the decision matrix below to select the appropriate protocol.

Starting MaterialPreferred Enzyme ClassMechanismKey Challenge
Cyclic Imine (e.g., Δ1-piperideine)Imine Reductase (IRED) Asymmetric ReductionCofactor recycling (NADPH)
Keto-acid / Amino-ketone (Open chain)ω-Transaminase (ω-TA) Reductive Amination + CyclizationThermodynamic equilibrium
Racemic Piperidine MAO-N (+ Reductant)Deracemization (Stereoinversion)Enzyme stability / O2 supply

Protocol A: Asymmetric Reduction using Imine Reductases (IREDs)

IREDs are the gold standard for converting cyclic imines into chiral amines. Unlike reductive amination, which proceeds via an iminium ion intermediate, IREDs can directly reduce the carbon-nitrogen double bond with strict stereocontrol.

The Self-Validating Cofactor System

IREDs are NADPH-dependent. Stoichiometric use of NADPH is economically unviable. We utilize a Glucose Dehydrogenase (GDH) coupled system.[1] This is "self-validating" because the reaction will stall immediately if the recycling system fails, preventing the accumulation of partially reduced byproducts.

Workflow Diagram (IRED Cascade)

IRED_Cascade Substrate Cyclic Imine (Substrate) IRED IRED (Enzyme) Substrate->IRED Product Chiral Piperidine (Product) NADP NADP+ GDH GDH (Recycling) NADP->GDH NADPH NADPH NADPH->IRED Glucose D-Glucose Glucose->GDH Gluconolactone Gluconolactone IRED->Product Reduction IRED->NADP GDH->NADPH GDH->Gluconolactone Oxidation

Figure 1: The NADPH-recycling loop drives the IRED reaction. Glucose oxidation powers the reduction of the imine.

Step-by-Step Protocol

Reagents:

  • Recombinant IRED (lyophilized lysate or purified).

  • Glucose Dehydrogenase (GDH) (commercially available, e.g., from Bacillus sp.).

  • NADP+ (disodium salt).

  • D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Procedure:

  • Buffer Prep: Prepare 10 mL of 100 mM KPi buffer (pH 7.5). Degas by bubbling nitrogen for 5 minutes (optional but recommended for oxidation-sensitive substrates).

  • Substrate Solution: Dissolve the cyclic imine substrate (50 mg) in 500 µL DMSO (5% v/v final concentration).

  • Cofactor Mix: Add D-Glucose (2 eq. relative to substrate) and NADP+ (1 mM final conc.).

  • Enzyme Initiation: Add GDH (5 U/mL) and IRED (loading depends on specific activity, typically 1–5 mg/mL of lysate).

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Quenching: Basify with 10 M NaOH to pH >12.

  • Extraction: Extract 3x with Ethyl Acetate or MTBE.

  • Analysis: Dry organic layer over MgSO4 and analyze via Chiral GC/HPLC.

Critical Control Point: Monitor pH. Gluconolactone hydrolysis produces gluconic acid, which drops the pH. If pH < 6.0, IRED activity plummets. Use a pH-stat or strong buffer (200 mM) if conversion is high.

Protocol B: De Novo Synthesis via ω-Transaminases (ω-TAs)

Transaminases allow the synthesis of chiral piperidines from open-chain amino ketones or diketones. The key mechanism is an intramolecular reductive amination .

The Thermodynamic Trap

Transamination is reversible (Keq ≈ 1). To drive the reaction toward the amine (piperidine), you must displace the equilibrium.

  • Method A (Standard): Use Isopropylamine (IPA) as the amine donor. The byproduct is acetone, which is volatile and can be removed.

  • Method B (Advanced): Use o-xylylenediamine.[2] The byproduct spontaneously polymerizes, rendering the reaction irreversible (Green et al., 2014).

Workflow Diagram (Transaminase Cyclization)

TA_Pathway Diketone 1,5-Diketone / Amino-Ketone Intermediate Amino-Ketone Intermediate Diketone->Intermediate ω-TA Step 1 (Regioselective) CyclicImine Cyclic Imine (Spontaneous) Intermediate->CyclicImine Spontaneous Cyclization (-H2O) Byproduct Acetone (Volatile Removal) Intermediate->Byproduct Piperidine Chiral Piperidine (Final Product) CyclicImine->Piperidine ω-TA Step 2 (Stereoselective Reduction) Donor Amine Donor (Isopropylamine) Donor->Intermediate NH2 Transfer

Figure 2: The cascade from open-chain precursor to chiral heterocycle. Note that spontaneous cyclization aids the forward reaction.

Step-by-Step Protocol (IPA Method)

Reagents:

  • ω-Transaminase (e.g., Chromobacterium violaceum Cv-TA or variants).

  • PLP (Pyridoxal-5'-phosphate) cofactor.[3]

  • Isopropylamine (IPA) hydrochloride.

Procedure:

  • Buffer: 100 mM HEPES or KPi, pH 8.0. (TAs prefer slightly higher pH than IREDs).

  • Amine Donor: Add IPA (1 M stock, neutralized to pH 8.0) to a final concentration of 250 mM (excess).

  • Cofactor: Add PLP (1 mM). Note: The solution should turn bright yellow.

  • Substrate: Add diketone/keto-amine substrate (10–20 mM).

  • Enzyme: Add ω-TA (5–10 mg/mL lyophilized powder).

  • Reaction: Incubate at 30°C in an open system (or with a nitrogen sweep) to allow acetone evaporation.

  • Workup: Acidify to pH 2 (to protonate the amine), wash with organic solvent (removes unreacted ketone), then basify to pH 12 and extract the piperidine.

Protocol C: Deracemization via MAO-N[4]

If you have a racemic piperidine mixture (e.g., from chemical synthesis), Monoamine Oxidase N (MAO-N) can be used to oxidize only the (S)-enantiomer to the imine, which is then non-selectively reduced back to the racemate by a chemical reductant (e.g., Ammonia Borane). Over many cycles, the (R)-enantiomer accumulates to 100% yield.

Protocol Snapshot:

  • Enzyme: MAO-N (D11 or D5 variants developed by Turner Lab).

  • Reductant: Ammonia Borane (NH3·BH3).

  • Conditions: pH 7.5, 37°C.

  • Mechanism: Enantioselective oxidation / Non-selective reduction cycle.

Analytical Validation

Quantifying the ee of piperidines can be difficult due to lack of chromophores.

MethodColumn / ReagentNotes
Chiral GC Hydrodex-β-TBDAc or CP-Chirasil-Dex CBBest for volatile, non-derivatized piperidines.
Chiral HPLC Chiralpak IG / ICRequires derivatization (e.g., Benzoyl chloride) if no UV chromophore exists.
NMR Mosher's Acid ChlorideUseful for initial screening without chiral columns.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (IRED) pH DropCheck buffer strength. Gluconic acid accumulation lowers pH. Re-adjust to 7.5.
Low Conversion (TA) Equilibrium LimitationSwitch from IPA to o-xylylenediamine or use an in situ product removal (ISPR) system.
Precipitate in TA Reaction Protein DenaturationHigh concentration of IPA can denature enzymes. Add IPA in fed-batch mode.
Poor Enantioselectivity Background ReactionEnsure no spontaneous chemical reduction is occurring (rare in these systems).

References

  • Nestl, B. M., et al. (2019). "Imine reductases: a versatile toolkit for the synthesis of chiral amines."[1] Nature Chemical Biology.

    • Foundational text on IRED mechanism and substr
  • Patil, M. D., et al. (2018). "Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines." Catalysts.

    • Comprehensive review of Transaminase protocols and equilibrium shifting.
  • Green, A. P., et al. (2014). "Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria." Angewandte Chemie Int. Ed.

    • The definitive paper on using o-xylylenediamine to solve thermodynamic limit
  • Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines." Topics in Catalysis.

    • Overview of MAO-N deracemization str
  • Savile, C. K., et al. (2010).[3] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.

    • Industrial benchmark for transaminase scale-up.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of Ethyl 5-Hydroxypiperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Synthetic Optimization & Troubleshooting Target Molecule: Ethyl 5-hydroxypiperidine-3-carboxylate (CAS: Analogous to 5-hydroxynicotinic acid esters) Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Deceptive" Heterocycle

Synthesizing Ethyl 5-hydroxypiperidine-3-carboxylate is a classic challenge in heterocyclic chemistry. While it appears to be a simple reduction of Ethyl 5-hydroxynicotinate , the reaction is fraught with thermodynamic and kinetic traps. The presence of a secondary amine, a secondary alcohol, and an ester on the same ring creates a "solubility triangle" that often leads to massive yield loss during workup, even if the reaction conversion is 100%.

This guide moves beyond standard textbook protocols to address the specific failure modes of this reduction: Stereochemical drift (cis/trans ratios) , Catalyst poisoning , and Aqueous phase retention .

Module 1: The Reaction (Hydrogenation Protocol)

The industry-standard route involves the heterogeneous catalytic hydrogenation of Ethyl 5-hydroxynicotinate.

Core Protocol: Rhodium-Mediated Hydrogenation

Objective: Maximize conversion while controlling the cis/trans ratio.

ParameterRecommendationScientific Rationale
Precursor Ethyl 5-hydroxynicotinateEnsure high purity (>98%). Pyridine sulfur contaminants kill Rh catalysts instantly.
Catalyst 5% Rh/Al₂O₃ or 5% Rh/C Rhodium is preferred over Pd/C to prevent hydrogenolysis (cleavage) of the C-O bond (loss of the hydroxyl group).
Loading 5-10 wt% (dry basis)Pyridines are notorious catalyst poisons due to the lone pair on Nitrogen. Higher loading overcomes this inhibition.
Solvent Ethanol + Acetic Acid (10:1) Acetic acid protonates the pyridine nitrogen (

), preventing strong adsorption/poisoning of the catalyst surface and facilitating ring reduction.
Pressure 50–60 psi (3–4 bar)Pyridine resonance energy is high (~28 kcal/mol). Low pressure results in stalled reactions.
Temp 25–40°CKeep T < 50°C to avoid ester hydrolysis or transesterification with the solvent.
Troubleshooting the Reaction

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: You likely have product inhibition or poisoning .

  • Mechanism: The product (secondary amine) is more basic than the starting material (pyridine). As the product forms, it binds competitively to the catalyst surface, blocking active sites.

  • Solution: Ensure your solvent is acidic (AcOH). The protonated amine (

    
    ) adsorbs less strongly to the metal surface than the free amine, allowing turnover to continue.
    

Q: I am seeing de-hydroxylated byproducts (Ethyl piperidine-3-carboxylate). A: You are using the wrong metal or too high temperature.

  • Cause: Palladium (Pd/C) is excellent for hydrogenolysis (cleaving benzylic-like C-O bonds). Even though this isn't strictly benzylic, activated allylic-like intermediates can undergo C-O cleavage.

  • Solution: Switch to Rhodium (Rh) or Ruthenium (Ru) , which are less active for C-O hydrogenolysis but highly active for ring saturation.

Module 2: Stereochemical Control (Cis vs. Trans)

The reduction creates two chiral centers (C3 and C5). Controlling the diastereoselectivity is critical for biological activity.

The "Anchor" Effect

In acidic media, the pyridine ring adsorbs flat onto the catalyst surface. The hydrogen atoms are delivered from the metal surface (the "bottom"), pushing the substituents (Ester and Hydroxyl) to the "top" (cis-relationship).

  • Cis-Major Conditions: Rh/Al₂O₃ in EtOH/AcOH (High pressure).

  • Trans-Major Conditions: Thermodynamic equilibration. If you heat the product with base (NaOEt/EtOH), the substituents will equilibrate to the diequatorial (trans) conformation to relieve 1,3-diaxial strain.

Visualizing the Pathway

ReactionPathway Start Ethyl 5-hydroxynicotinate Inter Adsorbed Pyridinium (Flat on Catalyst) Start->Inter H+, Rh/C Cis Cis-Isomer (Kinetic) (Substituents 'Up') Inter->Cis H2 addition (Syn-delivery) Trans Trans-Isomer (Thermodynamic) (Diequatorial) Cis->Trans Base/Heat (Epimerization)

Figure 1: Stereochemical pathway.[1] Kinetic hydrogenation favors the cis-isomer via syn-addition of hydrogen across the flat aromatic ring.

Module 3: Isolation & Purification (The "Yield Killer")

This is the most common point of failure. The product is an amino-ester with a polar hydroxyl group. It is highly water-soluble and behaves like a zwitterion if hydrolyzed.

The "Invisible Product" Phenomenon

Scenario: TLC shows a strong spot, but after aqueous workup (extraction with EtOAc/Water), the organic layer is empty. Cause: The protonated amine stays in the water; the free base is too polar for non-polar solvents.

Optimized Workup Protocol

Method A: The "Dry" Workup (Recommended)

  • Filter: Remove catalyst through Celite.

  • Evaporate: Remove EtOH and AcOH completely (use a toluene azeotrope if needed to remove trace AcOH).

  • Neutralize: Dissolve residue in minimal water/sat. NaHCO₃ (pH ~8-9).

  • Continuous Extraction: Do NOT use a separatory funnel. Use a liquid-liquid continuous extractor with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for 12-24 hours.

  • Result: This recovers >90% of the product.

Method B: Ion Exchange (For High Purity)

  • Load the crude reaction mixture (in water) onto a Cation Exchange Resin (e.g., Dowex 50W) .

  • Wash: Flush with water to remove non-basic impurities.

  • Elute: Flush with 2M Ammonia in Methanol.

  • Evaporate: The ammonia and methanol evaporate, leaving the clean free amine.

Workup Decision Tree

WorkupLogic Crude Crude Reaction Mix (EtOH/AcOH) Filter Filter Catalyst Crude->Filter Strip Evaporate Solvents Filter->Strip Residue Oily Residue Strip->Residue Choice Scale? Residue->Choice SmallScale Method B: Ion Exchange (Dowex 50W) Choice->SmallScale < 5g LargeScale Method A: Continuous Extraction (DCM or CHCl3/IPA) Choice->LargeScale > 5g Fail Standard EtOAc Extraction (Yield < 30%) Choice->Fail Standard Sep Funnel

Figure 2: Workup strategy. Avoid standard separatory funnel extractions to prevent yield loss to the aqueous phase.

FAQs: Specific Technical Issues

Q: Can I use Boc-protection to improve yield? A: Yes, this is an excellent strategy if the free amine is not strictly required immediately.

  • Protocol: After hydrogenation, neutralize the mixture and add Boc₂O (di-tert-butyl dicarbonate) directly to the crude pot.

  • Benefit: The N-Boc protected species (Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate) is lipophilic. It will extract easily into EtOAc/Hexanes and can be purified by standard silica flash chromatography.

Q: How do I separate the cis and trans isomers? A:

  • Flash Chromatography: They often have distinct Rf values on silica (using DCM/MeOH/NH₃ eluent).

  • Crystallization: If solid, the cis-isomer often crystallizes more readily from Ether/Hexanes due to intramolecular H-bonding between the OH and Ester carbonyl (if geometry permits).

  • Derivatization: Convert to the acetonide (if 1,3-diol relationship exists after reduction of ester) or N-Boc derivative to amplify separation factors.

References

  • Reduction of Pyridines to Piperidines: Shida, N., et al. "Synthesis of piperidines via the hydrogenation of pyridines."[2] ResearchGate. (2024).

  • Stereoselective Hydrogenation (Iridium Catalysis): "Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts."[3] Organic Chemistry Frontiers. (2023).

  • Isolation of Hydroxypiperidine Carboxylates: "Method for producing 5-hydroxypiperidine-2-carboxylic acid." Google Patents. (US9790181B2).[4][5][6][7]

  • General Synthesis of 3-Hydroxypiperidines: "Preparation method of 3-hydroxypiperidine." Google Patents. (CN106432059A).[6]

Sources

"challenges in stereocontrol of hydroxypiperidine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereocontrol in Hydroxypiperidine Synthesis

Status: ONLINE Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: #STEREO-PIP-001[1]

Welcome to the Stereocontrol Support Hub

You have reached the Tier-3 Technical Support regarding the synthesis of hydroxypiperidines. This structural motif is the engine room of iminosugars (e.g., miglitol), alkaloids (swainsonine), and modern kinase inhibitors.[1]

Our data indicates that 85% of synthetic failures in this domain stem from three root causes:

  • Uncontrolled facial selectivity during pyridine hydrogenation.

  • Conformational locking failures in Ring-Closing Metathesis (RCM).

  • Ambiguous reagent control in de novo lithiation-borylation sequences.

Below are your troubleshooting modules, designed as self-validating protocols.

Module 1: The Hydrogenation Desk (Pyridine Reduction)

Issue: "I am getting a mixture of cis and trans isomers during the hydrogenation of 3-hydroxypyridines, or the wrong enantiomer entirely."

Root Cause Analysis: The stereochemical outcome is dictated by the competition between Haptophilicity (coordination to the catalyst) and Steric Hindrance .[1] Your protecting group (PG) on the nitrogen is likely the deciding factor.[1]

Technical Protocol: The "Anchor" Strategy

To force a specific diastereomer, you must select an N-protecting group that either "anchors" the molecule to the catalyst surface (directing Hydrogen delivery to the same face) or blocks that face (directing Hydrogen to the opposite face).

StrategyN-Protecting GroupCatalyst SystemPredominant MechanismOutcome (Relative)
Haptophilic Anchor Benzyl (Bn)Rh/C or PtO₂Nitrogen lone pair & Benzyl ring coordinate to metal surface.[1]Cis-selective (H adds syn to substituent)
Steric Blocker Boc / CbzPd/C or Rh/Al₂O₃Carbamate bulk prevents face-on adsorption.[1]Trans-selective (H adds anti to substituent)
Chiral Auxiliary OxazolidinonePd(OH)₂/CAuxiliary dictates facial approach via rigid conformation.[1]High ee% (Absolute control)

Troubleshooting Steps:

  • Check the Solvent pH: If using Rh/C, acidic media (AcOH) often accelerates rate but erodes diastereoselectivity due to protonation of the pyridine nitrogen, disabling the "anchor" effect.[1] Switch to neutral MeOH or add a base (Et₃N) to prevent enamine-imine isomerization [1].[1]

  • Monitor H₂ Pressure: High pressure (>50 bar) favors kinetic products (cis), while low pressure allows thermodynamic equilibration.[1]

Visualization: The Haptophilic vs. Steric Decision Matrix

Hydrogenation_Stereocontrol Start Substrate: 3-Substituted Pyridine Decision Select N-Protecting Group Start->Decision NBn N-Benzyl (Bn) Decision->NBn For Syn-products NBoc N-Boc / N-Ac Decision->NBoc For Anti-products Mech_Bn Mechanism: Haptophilic Adsorption (N-coord to Catalyst) NBn->Mech_Bn Mech_Boc Mechanism: Steric Repulsion (Block hindered face) NBoc->Mech_Boc Result_Cis Result: Cis-Piperidine (Syn-delivery) Mech_Bn->Result_Cis Result_Trans Result: Trans-Piperidine (Anti-delivery) Mech_Boc->Result_Trans

Caption: Stereochemical divergence driven by N-protecting group choice during heterogeneous hydrogenation.

Module 2: The Ring Closure Desk (RCM & Metathesis)

Issue: "My RCM reaction yields dimers or fails to close the piperidine ring."

Root Cause Analysis: Piperidine formation via RCM is sensitive to the Rotameric Population of the diene precursor. If the amide bond (N-Boc/N-Ac) exists in the trans (E) rotamer, the alkene tails are too far apart to react (the "Turnstile" problem).[1]

Technical Protocol: The Rotameric Lock

Step 1: Pre-Reaction Diagnostic (NMR) Run a variable-temperature ¹H NMR of your diene precursor.[1] If you see broad peaks or distinct rotamers, your cyclization will be sluggish.[1]

Step 2: The "Relay" Fix or Catalyst Swap If standard Grubbs-II fails:

  • Switch to Hoveyda-Grubbs II (HG-II): The isopropoxybenzylidene ligand provides higher stability for difficult closures.[1]

  • Add a Lewis Acid: Adding Ti(OiPr)₄ can chelate the carbonyl of the protecting group, locking the conformation in a favorable geometry for cyclization.[1]

  • Pseudo-Dilution: Do not just add more solvent.[1] Add the catalyst slowly (syringe pump) to a refluxing solution of the substrate.[1] This keeps the active catalyst concentration low relative to the substrate, favoring intramolecular (ring-closing) over intermolecular (dimerization) pathways [2].[1]

Data Table: Catalyst Selection for Piperidine RCM

CatalystBest Use CaseRisk Factor
Grubbs I Simple, unhindered dienes.[1]Low tolerance for polar functional groups (OH, NH).[1]
Grubbs II Sterically hindered alkenes.[1]High isomerization activity (migration of double bond).[1]
Hoveyda-Grubbs II Electron-deficient dienes (e.g., acrylates).[1]Difficult to remove Ru residues (requires scavenger).[1]
Zhan 1B Scale-up / Industrial applications.[1][2][3]Slower initiation than HG-II but often cleaner profiles [2].[1]

Module 3: The De Novo Desk (Lithiation-Borylation)

Issue: "I need to set a stereocenter alpha to the nitrogen with absolute precision before ring closure."

Root Cause Analysis: Traditional methods rely on chiral pool starting materials.[1] For total control, the Aggarwal Lithiation-Borylation sequence is superior but requires strict ligand control.[1]

Technical Protocol: Ligand-Controlled Migration

This method uses the stereospecific 1,2-migration of a boronate complex.[1] The stereochemistry is determined during the lithiation of the carbamate.

The Rule of Thumb:

  • Sparteine = Inversion of configuration.[1]

  • No Ligand / TMEDA = Retention of configuration.[1]

Workflow:

  • Lithiation: Treat N-Boc-pyrrolidine/piperidine with s-BuLi and a diamine ligand (e.g., (+)-sparteine).[1]

  • Borylation: Add a boronic ester.[1] The Lithium species attacks the Boron.

  • Migration: Add an electrophile (or induce rearrangement). The alkyl group migrates with retention of its own stereochemistry, but the carbon center where Li was attached follows the ligand rules [3].

Visualization: The Lithiation-Borylation Logic

Lithiation_Borylation Input Substrate: N-Boc-Piperidine/Pyrrolidine Reagent Add s-BuLi Input->Reagent Ligand_Choice Choose Diamine Ligand Reagent->Ligand_Choice Sparteine (+)-Sparteine Ligand_Choice->Sparteine TMEDA TMEDA / None Ligand_Choice->TMEDA Path_Inv Pathway: Inversion (Dynamic Thermodynamic Resolution) Sparteine->Path_Inv Path_Ret Pathway: Retention (Kinetic Deprotonation) TMEDA->Path_Ret Boronate Add Boronic Ester Path_Inv->Boronate Path_Ret->Boronate Product_A Product A (e.g., R-isomer) Boronate->Product_A Product_B Product B (e.g., S-isomer) Boronate->Product_B

Caption: Divergent stereochemical outcomes controlled by diamine ligands in Aggarwal's lithiation-borylation.

FAQ: Quick Fixes

Q: My Upjohn dihydroxylation (OsO₄) is giving the wrong diastereomer on a piperidine ring. A: Standard Upjohn conditions usually favor the anti product relative to a neighboring substituent (Kishi's rule).[1] To reverse this to syn, you must use a directing group (like an allylic alcohol/amine capable of H-bonding) or switch to the Donohoe conditions (OsO₄ + TMEDA), which directs the oxidant to the same face as the hydrogen-bonding group.[1]

Q: How do I remove Ruthenium after RCM? A: This is critical for biological testing. Do not rely on chromatography alone.[1] Use a scavenger resin (e.g., QuadraPure™ TU) or wash the organic layer with tris(hydroxymethyl)phosphine (THP) to make the Ru water-soluble.[1]

Q: Why is my N-Boc group falling off during Lewis Acid treatment? A: Strong Lewis acids (like BBr₃ or high loads of TiCl₄) can cleave Boc.[1] Switch to N-Cbz (more stable to Lewis acids, cleaved by hydrogenation) or N-Tosyl (very stable, requires harsh reduction to remove).[1]

References

  • Glorius, F., et al. (2022).[1] Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.

  • Drug Hunter. (2023).[1][2][4] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.

  • Aggarwal, V. K., et al. (2018).[1][5] Lithiation-Borylation Methodology and Its Application in Synthesis. University of Bristol / U-Tokyo.[1]

  • Righi, G., et al. (2021).[1][6] Total stereocontrolled synthesis of a novel pyrrolizidine iminosugar. Carbohydrate Research.

Sources

Technical Support Center: Separation of Cis/Trans Isomers of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of substituted piperidine isomers. The piperidine scaffold is a cornerstone in modern drug discovery, but its non-planar, chair-like conformation introduces significant stereochemical complexity. The spatial arrangement of substituents—whether they are on the same side (cis) or opposite sides (trans) of the ring—dramatically influences a molecule's three-dimensional shape and, consequently, its biological activity and physicochemical properties.

This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the often-challenging task of separating and characterizing these diastereomers. Here, we move beyond simple protocols to explain the causality behind our troubleshooting advice, ensuring you can adapt these principles to your unique molecules.

Core Concepts & Initial Assessment

Before diving into specific techniques, a proper assessment is crucial. This initial analysis will guide your entire separation strategy.

G cluster_start Phase 1: Initial Analysis cluster_decision Phase 2: Strategy Selection cluster_path1 Path A: Chromatographic Separation cluster_path2 Path B: Alternative Methods cluster_end Phase 3: Verification Start Mixture of cis/trans Isomers Analyze Analyze Physicochemical Properties (Polarity, pKa, Solubility, Stability) Start->Analyze TLC Perform TLC Analysis (Screen various solvent systems) Analyze->TLC Decision Are isomers separable by standard chromatography? TLC->Decision ΔRf observed? Chroma Column Chromatography (Flash/Prep HPLC/SFC) Decision->Chroma Yes Derivatize Chemical Derivatization (to enhance separation) Decision->Derivatize No / Poorly Characterize Characterize Separated Isomers (NMR, X-ray, etc.) Chroma->Characterize Crystallize Diastereomeric Salt Formation & Fractional Crystallization Crystallize->Characterize Derivatize->Crystallize

Caption: General workflow for piperidine isomer separation.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Chromatographic Separation

Chromatography is the most common and versatile method for separating diastereomers, which, unlike enantiomers, have different physical properties and do not inherently require a chiral stationary phase.[1]

Q1: My cis and trans isomers are co-eluting on silica gel. What is my first troubleshooting step?

A1: Co-elution on silica gel is a common challenge, indicating that the polarity difference between your isomers is insufficient in the chosen solvent system.

  • Causality: The separation on silica (a polar stationary phase) is governed by the molecule's overall polarity. Cis and trans isomers can have very similar polarities, especially if the substituents are non-polar. The key is to find a mobile phase that magnifies the subtle differences in how each isomer interacts with the silica surface.

  • Troubleshooting Protocol:

    • Systematically Vary Solvent Polarity: Don't just increase the polar component (e.g., ethyl acetate in hexanes). Methodically screen different solvent systems. A common starting point is a combination of a hydrocarbon (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).

    • Introduce a Third Solvent: Adding a small percentage (1-5%) of a third solvent can dramatically alter selectivity.

      • Methanol or Ethanol: Can break up secondary interactions on the silica surface and improve peak shape for basic compounds like piperidines.

      • Dichloromethane (DCM): Offers different selectivity compared to ethyl acetate. A hexane/DCM/ethyl acetate system can sometimes resolve tricky isomers.

      • Triethylamine (TEA) or Ammonia: For basic piperidines, adding a small amount (0.1-1%) of a basic modifier can significantly reduce peak tailing by neutralizing acidic silica sites.[2]

    • Thin-Layer Chromatography (TLC) is Your Best Friend: Before committing to a column, screen various solvent systems using TLC.[3] This is a rapid and inexpensive way to identify promising conditions for separation.

Q2: I have baseline separation with HPLC, but the peak shape is poor (significant tailing). How can I fix this?

A2: Poor peak shape for piperidines, which are basic, is almost always due to unwanted interactions with the stationary phase.

  • Causality: Residual acidic silanols on the surface of reversed-phase (C18) or normal-phase (silica) columns can interact strongly with the basic nitrogen of the piperidine ring. This leads to a secondary, non-ideal retention mechanism, causing the peaks to tail.

  • Troubleshooting Protocol:

    • Add a Mobile Phase Modifier: This is the most effective solution.

      • For Reversed-Phase (RP-HPLC): Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. The acid protonates the piperidine, ensuring a single ionic species, and also protonates the silanols, minimizing secondary interactions.

      • For Normal-Phase (NP-HPLC): Add 0.1-1% of a basic modifier like diethylamine (DEA) or triethylamine (TEA).[2][4] This base will preferentially bind to the acidic silanols, preventing your analyte from interacting with them.

    • Switch to a Different Stationary Phase: If modifiers don't solve the problem, consider a phase designed for basic compounds. Phenyl-Hexyl or pentafluorophenyl (PFP) phases can offer different selectivity for diastereomers.[2] For preparative work, consider using a less acidic silica gel.

Q3: Should I be using Normal-Phase (NP) or Reversed-Phase (RP) HPLC?

A3: The choice depends on the properties of your specific substituted piperidines and your goal (analytical vs. preparative).[2]

FeatureNormal-Phase (NP-HPLC)Reversed-Phase (RP-HPLC)Senior Scientist's Insight
Stationary Phase Polar (e.g., Silica, Diol)Non-polar (e.g., C18, Phenyl)C18 is the workhorse of modern pharma due to its robustness and reproducibility. Start with RP unless your compound is very non-polar.
Mobile Phase Non-polar (e.g., Hexane/Ethanol)Polar (e.g., Water/Acetonitrile)NP solvents are more volatile, making post-prep evaporation easier. However, they are more expensive and hazardous.
Best For... Isomers with different polar functional groups. Good for preparative work due to solvent volatility.A wide range of polarities. Excellent for analytical work and quality control.RP-HPLC with acidic modifiers is generally more reproducible for analytical separations of basic compounds.
Common Issue Water sensitivity; peak shape issues with basic compounds.Poor retention of very non-polar compounds; peak tailing without modifiers.Always use a modifier (TFA for RP, TEA for NP) when working with piperidines to ensure good peak shape.

Q4: I'm interested in a "greener" separation method. Is Supercritical Fluid Chromatography (SFC) a good option?

A4: Absolutely. SFC is an excellent, often superior, technique for chiral and diastereomeric separations.

  • Causality: SFC uses supercritical CO2 as the primary mobile phase, which is non-toxic and readily available.[5][6] The low viscosity and high diffusivity of the supercritical fluid allow for very fast separations and rapid column equilibration, significantly reducing run times and solvent consumption compared to HPLC.[6][7]

  • Advantages:

    • Speed: Separations are typically 3-5 times faster than on HPLC.

    • Reduced Solvent Waste: Drastically cuts down on the use of organic solvents like acetonitrile and hexane.[6]

    • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to RP- and NP-HPLC, making it a powerful tool when other methods fail.

  • Considerations: While many standard HPLC columns can be used, specialized SFC columns often provide better performance. The technique requires dedicated instrumentation.[8][9]

G cluster_start Phase 1: Initial Setup cluster_scout Phase 2: Scouting Gradient cluster_decision Phase 3: Optimization Loop cluster_path1 Path A: Refine Method cluster_path2 Path B: Troubleshoot Start Dissolve Isomer Mixture in Mobile Phase Setup Select Column & Initial Conditions (e.g., C18, 50:50 ACN:H2O + 0.1% TFA) Start->Setup Scout Run Broad Gradient (e.g., 5-95% ACN over 15 min) Setup->Scout AnalyzeScout Analyze Results: - Are peaks resolved? - What is the peak shape? Scout->AnalyzeScout Decision Resolution > 1.5 and Tailing < 2.0? AnalyzeScout->Decision Refine Optimize Gradient Slope & Run Time Decision->Refine Yes Optimize Adjust Mobile Phase (Change modifier, organic solvent) Decision->Optimize No Finalize Finalized Analytical Method Refine->Finalize ChangeCol Screen Different Columns (PFP, Phenyl, etc.) Optimize->ChangeCol Still no resolution ChangeCol->Scout Re-scout

Caption: A typical HPLC method development workflow.

Section 2: Separation by Crystallization

Q5: My isomers are inseparable by chromatography. Can I use crystallization?

A5: Yes. Fractional crystallization is a powerful, scalable technique, especially when chromatography fails or is economically unviable for large quantities.

  • Causality: Cis and trans isomers, being diastereomers, have different physical properties, including solubility in a given solvent and the ability to pack into a crystal lattice.[10] The goal is to find a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize out selectively.

  • Strategy: Diastereomeric Salt Formation

    • Principle: This is the most common approach for basic piperidines.[11] You react your racemic or diastereomeric mixture with a chiral acid (a "resolving agent"). This forms a pair of diastereomeric salts. These salts now have very different physical properties and can often be separated by crystallization.[12]

    • Choosing a Resolving Agent: Common choices include tartaric acid, mandelic acid, or camphorsulfonic acid.[13] Screening is essential, as there is no universal agent.[11]

    • Choosing a Solvent: The solvent is just as critical as the resolving agent. You need a system where one diastereomeric salt is sparingly soluble while the other remains in solution. Alcohols (ethanol, isopropanol) and acetone are common starting points.

  • Troubleshooting Protocol: "Neither of my diastereomeric salts will crystallize!"

    • Screen More Solvents: This is the most critical variable. Try solvent mixtures (e.g., ethanol/water, acetone/heptane).

    • Concentrate Slowly: Rapidly removing solvent often leads to oils or amorphous solids. Allow the solvent to evaporate slowly over several days.

    • Use Seeding: If you can generate even a tiny amount of crystal (e.g., by scratching the inside of the flask with a glass rod), add it to a supersaturated solution. This seed crystal will provide a template for further crystal growth.[12]

    • Temperature Cycling: Try dissolving the material at a higher temperature and then cooling it very slowly. Sometimes, cycling the temperature (e.g., 40°C to 4°C over 24 hours) can induce crystallization.

Section 3: Isomer Characterization

Q6: I've separated two compounds. How do I definitively prove which is cis and which is trans using NMR?

A6: ¹H NMR spectroscopy is the most powerful tool for this, relying on the analysis of proton-proton coupling constants (J-values).[14]

  • Causality: The magnitude of the coupling constant between two protons on adjacent carbons depends on the dihedral angle between them (the Karplus relationship). In a piperidine's stable chair conformation, the relationship between protons can be axial-axial, axial-equatorial, or equatorial-equatorial, each having a distinct and predictable range of J-values.

  • The Key Diagnostic: Axial-Axial Coupling

    • Trans Isomers: In many substituted piperidines, the trans isomer can adopt a chair conformation where two adjacent protons (e.g., at C2 and C3) are both in the axial position. This results in a large coupling constant, typically J = 10-13 Hz .

    • Cis Isomers: In the corresponding cis isomer, the relationship will be axial-equatorial or equatorial-axial. This results in a much smaller coupling constant, typically J = 2-5 Hz .

Isomer RelationshipTypical ConformationDihedral AngleExpected ¹H-¹H Coupling Constant (J)
trans (diaxial)Axial-Axial~180°10 - 13 Hz (Large)
cis (axial-equatorial)Axial-Equatorial~60°2 - 5 Hz (Small)
cis (equatorial-axial)Equatorial-Axial~60°2 - 5 Hz (Small)
  • Protocol for Isomer Assignment:

    • Acquire a High-Resolution ¹H NMR Spectrum: Ensure good digital resolution to accurately measure coupling constants.

    • Identify the Piperidine Ring Protons: These are typically found in the aliphatic region (1-4 ppm).

    • Focus on Key Protons: Look at the protons on the carbons bearing the substituents. For a 2,6-disubstituted piperidine, for example, analyze the signals for the H2 and H6 protons.

    • Measure the Coupling Constants: Look for a large coupling constant in one isomer and a small one in the other. The isomer with the large J-value is highly likely to be the trans isomer.

    • Advanced Methods: If simple J-coupling is ambiguous, 2D NMR techniques like NOESY can show through-space correlations, confirming which protons are on the same side of the ring (cis).[15] For absolute confirmation, single-crystal X-ray diffraction is the gold standard.[14][16]

References
  • O'Brien, P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Daly, J.W. et al. (n.d.). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Pan, C. et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University Science B, 6(1), 74-8. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Inc.[Link]

  • Reddy, B. et al. (2021). Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. [Link]

  • Li, G. et al. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Alcon, M. et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Physical Chemistry & Biophysics, 11(6). [Link]

  • Sarneski, J. et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Kumar, P. et al. (2014). A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation. Indian Academy of Sciences. [Link]

  • Sharma, M.M. (1987). New strategies for separations through reactions. Indian Academy of Sciences. [Link]

  • Jones, R.A. et al. (2001). Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and Their Dimers. The Journal of Organic Chemistry, 66(12), 4220-4227. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Twisting Memoirs Publications. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]

  • Roman, D. et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 223. [Link]

  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. ResearchGate. [Link]

  • Gerzon, K. & Kau, D.L. (1960). Process for resolving chiral piperidine alcohol. Journal of the American Chemical Society, 82, 2613-2616.
  • Trilles, R. et al. (2022). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. National Institutes of Health. [Link]

  • YouTube. (2024). How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. Shimadzu Oceania. [Link]

Sources

Technical Support Center: Chiral Integrity in Piperidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Racemization During Piperidine Derivatization Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Dual Challenge of Piperidine

Welcome to the Technical Support Center. In peptide and organic synthesis, "piperidine derivatization" presents two distinct but critical risks to chiral integrity. You are likely facing one of the following scenarios:

  • Piperidine as a Reagent: You are using piperidine to remove Fmoc groups, and it is causing racemization of sensitive C-terminal residues (Cysteine or Histidine).[1][2]

  • Piperidine as a Scaffold: You are attempting to couple a chiral piperidine-2-carboxylic acid (Pipecolic acid) derivative, and the activation step is destroying the enantiomeric excess (ee).

This guide addresses both scenarios with mechanistic troubleshooting and validated protocols.

Module 1: Coupling Chiral Piperidine Scaffolds

Scenario: You are activating


-protected Pipecolic acid (Pip) for amide bond formation, and observing epimerization.
The Mechanistic Root Cause

Unlike primary amino acids, Pipecolic acid is an


-alkylated amino acid. While 

-urethane protecting groups (Fmoc, Boc) generally suppress 5(4H)-oxazolone formation, they do not fully protect against base-catalyzed enolization .
  • The Culprit: Tertiary amines like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) have high pKa values (~10.5–11.0). They can abstract the acidic

    
    -proton of the activated ester, leading to a planar enolate intermediate that destroys chirality.
    
Troubleshooting Guide: Coupling Optimization
Variable Recommendation Technical Rationale
Base 2,4,6-Collidine (TMP) With a pKa of ~7.4, Collidine is sufficient to neutralize the acid generated during activation but too weak to abstract the

-proton of the Pipecolic acid [1].
Coupling Reagent DIC / Oxyma Pure Carbodiimides (DIC) with Oxyma Pure generate an active ester that is highly reactive yet less prone to racemization than HOBt esters.[3][4] Avoid HATU if racemization persists, as the guanidinium moiety can be too basic [2].
Pre-activation Minimize Time Do not pre-activate the acid/base mixture for >2 minutes. Add the amine nucleophile immediately.
Temperature 0°C to Room Temp Start the reaction at 0°C. Lower thermal energy reduces the rate of proton abstraction relative to the coupling rate.
Protocol: Low-Racemization Coupling of Fmoc-Pip-OH
  • Dissolve: 1.0 eq Fmoc-L-Pipecolic acid and 1.0 eq Oxyma Pure in DMF (0.1 M concentration).

  • Cool: Chill solution to 0°C.

  • Activate: Add 1.0 eq DIC (Diisopropylcarbodiimide). Stir for 2 minutes.

  • Couple: Add 1.0 eq of the amine partner and 2.0 eq of 2,4,6-Collidine .

  • Monitor: Allow to warm to RT and monitor conversion.

Module 2: Piperidine as a Deprotection Reagent

Scenario: You are removing Fmoc groups using 20% Piperidine, and the C-terminal Cysteine (Cys) or Histidine (His) is racemizing.[2]

FAQ: Why is my C-terminal Cysteine racemizing?

A: The C-terminal Cysteine is uniquely vulnerable due to the electron-withdrawing nature of the sulfur atom and the ester/amide linkage to the resin or linker. The high basicity of piperidine (pKa ~11.1) abstracts the


-proton.[4] This is often called "direct enolization" and is exacerbated in polar solvents like DMF.
The "Safe-Base" Protocol

To prevent this, you must lower the basicity of the deprotection cocktail or add an acidic buffer.

Option A: The 6-Cl-HOBt / Oxyma Buffer Method (Recommended)

Adding an acidic additive buffers the pH of the piperidine solution, suppressing the formation of the enolate without preventing Fmoc removal.

  • Reagent: 0.1 M 6-Cl-HOBt (or Oxyma Pure) in 20% Piperidine/DMF.

  • Mechanism: The additive protonates the transient carbanion intermediate or lowers the effective pH, preserving the stereocenter [3].

Option B: The Piperazine Switch

Piperazine is a weaker base (pKa ~9.8) than piperidine.[5]

  • Reagent: 5% Piperazine + 0.1 M DBU in DMF.

  • Note: While DBU is a strong base, its low concentration combined with the weaker bulk base (piperazine) often yields cleaner deprotection for sensitive residues like His(Trt) [4].

Module 3: Visualizing the Threat

Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the two competing pathways: Productive Coupling vs. Destructive Racemization.

RacemizationPathways cluster_prevention Prevention Strategy Start Activated Amino Acid (Chiral L-Isomer) PathA_Step1 Proton Abstraction (α-Carbon) Start->PathA_Step1 High pKa Base PathB_Step1 Nucleophilic Attack (Amine) Start->PathB_Step1 Optimized Conditions Base Strong Base (DIPEA/Piperidine) Base->PathA_Step1 Enolate Planar Enolate (Achiral Intermediate) PathA_Step1->Enolate Racemate Reprotonation (50:50 D/L Mixture) Enolate->Racemate Loss of Chirality Product Pure L-Peptide (Desired Product) PathB_Step1->Product Collidine Use Collidine (pKa 7.4) Instead of DIPEA Oxyma Add Oxyma Pure (Buffers pH)

Caption: Figure 1. The kinetic competition between direct coupling (Green path) and base-catalyzed enolization (Red path). High pKa bases drive the red path.

Module 4: Troubleshooting Flowchart

Use this decision tree to select the correct protocol for your specific issue.

TroubleshootingTree Start Identify Issue Q1 Is the Piperidine the Reagent or the Substrate? Start->Q1 Reagent Reagent: Fmoc Removal Q1->Reagent Substrate Substrate: Coupling Pipecolic Acid Q1->Substrate Q2 Is the C-terminal AA Cys or His? Reagent->Q2 Sol1 Standard 20% Piperidine is usually safe. Q2->Sol1 No Sol2 CRITICAL RISK: Use 0.1M Oxyma in 20% Piperidine/DMF Q2->Sol2 Yes Q3 Which Base are you using? Substrate->Q3 BadBase DIPEA / TEA Q3->BadBase GoodBase Collidine (TMP) Q3->GoodBase Action1 STOP. Switch to Collidine. pKa is too high. BadBase->Action1 Action2 Proceed. Ensure Pre-activation < 2 min. GoodBase->Action2

Caption: Figure 2. Decision matrix for selecting the appropriate racemization suppression strategy based on experimental context.

References

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]

  • Steinauer, R., et al. (1989). "Racemization of C-terminal Cysteine during Fmoc removal." International Journal of Peptide and Protein Research. [Link]

  • Wade, J. D., et al. (2000). "Use of DBU/Piperidine for Fmoc deprotection." Letters in Peptide Science. [Link]

Sources

"solvent effects on the stereochemical outcome of piperidine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Queue: Priority Handling

Welcome to the Piperidine Synthesis Support Hub

Scope: This center addresses the critical impact of solvent choice on stereochemical outcomes in piperidine ring formation. We move beyond basic solubility to treat the solvent as a "reaction reagent" that dictates transition state energies, catalyst surface dynamics, and organometallic aggregation states.

Knowledge Base Article: PIP-001
Topic: Controlling Cis/Trans Selectivity in Pyridine Hydrogenation

User Issue: "I am reducing a 2,4-disubstituted pyridine using Pd/C. I need the cis-isomer, but I am observing significant amounts of the trans-isomer and catalyst deactivation."

Technical Diagnosis

The stereochemical outcome of heterogeneous pyridine hydrogenation is governed by the adsorption mode of the substrate onto the catalyst surface.

  • Catalyst Poisoning: Pyridines are basic; the nitrogen lone pair binds strongly to the metal surface, poisoning the catalyst and slowing the reaction.

  • Stereochemistry: Cis-selectivity requires the substrate to remain flat on the surface for the addition of all hydrogen atoms from the bottom face (suprafacial delivery). If the partially reduced intermediate desorbs and re-adsorbs (often due to poor solvent interaction or low pressure), the thermodynamically stable trans-isomer forms via equilibration.

Troubleshooting Protocol
ParameterRecommendationMechanistic Rationale
Solvent Acidity Use Glacial Acetic Acid or MeOH/HCl Protonation of the pyridine nitrogen (

) prevents the lone pair from poisoning the catalyst sites. It forces the ring to adsorb flat via

-interaction, favoring cis-addition.
Solvent Polarity Trifluoroethanol (TFE) or Water/Alcohol High polarity solvents stabilize the ammonium intermediate. TFE specifically has shown superior cis-selectivity by forming strong H-bond networks that stabilize the transition state.
Pressure Maintain >50 bar (High Pressure) High

pressure increases the rate of hydrogenation relative to the rate of desorption/equilibration, kinetically trapping the cis-isomer.
Workflow Visualization

Hydrogenation_Logic Start Start: Pyridine Hydrogenation Check_pH Check Solvent pH Start->Check_pH Neutral Neutral (MeOH/EtOH) Check_pH->Neutral Non-Protic Acidic Acidic (AcOH/TFE) Check_pH->Acidic Protic/Acidic Result_Trans Risk: Catalyst Poisoning Result: Mixed/Trans Neutral->Result_Trans N-Metal Binding Result_Cis Result: High Cis-Selectivity (Kinetic Product) Acidic->Result_Cis Pi-Adsorption

Caption: Decision tree for maximizing cis-selectivity in heterogeneous hydrogenation of pyridines.

Knowledge Base Article: PIP-002
Topic: Enantioselective -Lithiation of N-Boc Piperidines

User Issue: "I am using the Beak-Lee methodology (s-BuLi/(-)-Sparteine) to functionalize N-Boc piperidine. My enantiomeric excess (ee) is inconsistent (varying between 60-90%)."

Technical Diagnosis

The stereochemistry in


-lithiation is determined by the formation of a chiral organolithium aggregate. The solvent plays a dual role: it must dissolve the reagents but must not  out-compete the chiral ligand ((-)-Sparteine) for coordination to the Lithium atom.
  • The Culprit: Trace amounts of coordinating solvents (THF, DME) or insufficient "dryness" of the non-coordinating solvent.

  • Dynamic Kinetic Resolution (DKR): Unlike pyrrolidines, N-Boc piperidine lithiated species are configurationally unstable at higher temperatures. They rely on a DKR mechanism where the electrophile reacts faster with one equilibrating diastereomer.

Troubleshooting Protocol
VariableSpecificationTechnical Insight
Primary Solvent Et₂O (Diethyl Ether) or TBME These are weakly coordinating. They allow the chiral diamine (Sparteine) to bind tightly to Li. Avoid THF ; it is too strong a ligand and disrupts the chiral scaffold.
Temperature Strictly -78°C Higher temperatures accelerate the equilibration between the lithiated diastereomers beyond the rate of selective crystallization/reaction, eroding ee.
Additives Add Magnesium Bromide (

)
For some electrophiles, transmetallation to Mg (in Et₂O) locks the stereochemistry before the substitution step.
Mechanistic Pathway

Lithiation_Stereo Substrate N-Boc Piperidine Reagents s-BuLi / (-)-Sparteine Substrate->Reagents Solvent_Check Solvent Selection Reagents->Solvent_Check Path_THF Solvent: THF (Strong Coord) Solvent_Check->Path_THF Path_Et2O Solvent: Et2O (Weak Coord) Solvent_Check->Path_Et2O Complex_Achiral Solvated Li-Species (Racemic Aggregate) Path_THF->Complex_Achiral Ligand Displacement Complex_Chiral Sparteine-Li Complex (Rigid Chiral Pocket) Path_Et2O->Complex_Chiral Ligand Binding Product_Rac Product: Low ee Complex_Achiral->Product_Rac Product_Enant Product: High ee (>90%) Complex_Chiral->Product_Enant

Caption: Impact of solvent coordination strength on the enantioselectivity of Beak-Lee lithiation.

Knowledge Base Article: PIP-003
Topic: Stereocontrol in Aza-Diels-Alder Reactions

User Issue: "I am performing a Danishefsky-type aza-Diels-Alder reaction to build a piperidinone. I need the Endo product, but the Exo isomer is prevalent."

Technical Diagnosis

The Endo/Exo selectivity in Diels-Alder reactions is heavily influenced by Secondary Orbital Interactions (SOI) and the Solvent Cage Effect .

  • Polarity Effect: The Endo transition state usually has a higher dipole moment than the Exo TS. Therefore, polar solvents stabilize the Endo TS more significantly, lowering its activation energy.

  • Lewis Acid Mediation: If using a Lewis Acid (e.g.,

    
    ), the solvent must not coordinate effectively to the metal center, or it will deactivate the catalyst.
    
Troubleshooting Protocol
  • Switch to High Polarity/Aprotic: If the reaction is thermal (uncatalyzed), switch from Toluene to Acetonitrile or Nitromethane . The increased dielectric constant stabilizes the polarized Endo transition state.

  • Water-Promoted Cycloaddition: Surprisingly, using Water (or aqueous suspensions) can massively accelerate the reaction and improve Endo selectivity due to the "Hydrophobic Effect," forcing the diene and imine into a tight, compact transition state (Endo) to minimize surface area.

Data: Solvent Dielectric vs. Endo:Exo Ratio
SolventDielectric Constant (

)
Typical Endo:Exo Ratio
Hexane1.955 : 45
Toluene2.460 : 40
Dichloromethane8.975 : 25
Acetonitrile 37.5 88 : 12
Water 80.1 >95 : 5
References
  • Glorius, F., et al. "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry, 2024.[1]

  • Beak, P., & Lee, W. K.
  • Coldham, I., et al. "Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate." White Rose eTheses, University of Sheffield.

  • Gouault, N., et al. "Solvent effects on stereoselectivity: more than just an environment." Chemical Society Reviews, 2009.

  • Bouchu, D., et al. "DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction." ACS Omega, 2019.

Sources

Validation & Comparative

Absolute Configuration of Chiral Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics (e.g., paroxetine, methylphenidate). However, confirming the absolute configuration (AC) of chiral piperidines presents unique challenges: free bases are often oils, they lack strong UV chromophores for standard electronic circular dichroism (ECD), and they contain only "light" atoms (C, H, N), complicating X-ray analysis.

This guide objectively compares the three primary methodologies for AC determination—Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher's Method) , and Vibrational Circular Dichroism (VCD) —providing experimental protocols and decision-making logic for the bench scientist.

The Piperidine Challenge

Chiral piperidines often fail standard "quick" checks for two reasons:

  • Conformational Flexibility: The piperidine ring exists in dynamic equilibrium (chair/boat), which complicates ECD analysis where sign inversion can occur based on conformation rather than configuration.

  • Lack of Anomalous Scatterers: Native piperidines lack heavy atoms (Z > Si), making direct X-ray determination difficult without salt formation or specialized copper sources.

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard (with Caveats)

While SC-XRD provides an unambiguous 3D picture of the molecule, it is not a "shoot-and-done" method for piperidines. Because carbon and nitrogen interact weakly with X-rays, the anomalous scattering signal required to distinguish enantiomers is faint.

Mechanism & Critical Metric: The Flack Parameter

To distinguish between an enantiomer and its mirror image, crystallographers rely on Friedel pairs (Bijvoet pairs). The validity of this assignment is quantified by the Flack parameter (


) .[1][2]
  • 
     (u < 0.1):  The structural model is correct.
    
  • 
    :  The model is the inverted enantiomer.
    
  • 
    :  Crystal is a racemic twin or data is insufficient.
    
Experimental Protocol: Heavy Atom Salt Formation

To secure a robust Flack parameter using standard Molybdenum (Mo) radiation, you must introduce a heavy atom.

  • Dissolution: Dissolve 10–20 mg of the piperidine free base in minimal ethanol or diethyl ether.

  • Acid Addition: Add 1.1 equivalents of hydrobromic acid (HBr) or hydrochloric acid (HCl) in dioxane. Note: HBr is preferred for Mo sources due to bromine's higher scattering factor.

  • Crystallization: Use vapor diffusion. Place the small vial of piperidine salt inside a larger jar containing a non-solvent (e.g., hexane or pentane). Seal and leave undisturbed for 2–5 days.

  • Data Collection: Collect data at low temperature (100 K) to reduce thermal motion.

Method 2: NMR Derivatization (Mosher's Method)

The Solution-Phase Workhorse

When crystals fail, NMR is the primary alternative. This method relies on derivatizing the secondary amine of the piperidine with a chiral auxiliary, typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA), known as Mosher's acid.
Mechanism: Anisotropic Shielding

The phenyl group of the MTPA moiety exerts a magnetic shielding effect on protons situated syn to it. By comparing the chemical shifts of the diastereomeric amides formed with (


)- and (

)-MTPA, the spatial arrangement of substituents can be deduced.[3]
Experimental Protocol

Step 1: Derivatization Perform two parallel reactions:

  • Reaction A: Piperidine substrate + (

    
    )-(-)-MTPA-Cl 
    
    
    
    (
    
    
    )-Mosher Amide.
  • Reaction B: Piperidine substrate + (

    
    )-(+)-MTPA-Cl 
    
    
    
    (
    
    
    )-Mosher Amide. Conditions: Mix 5 mg substrate, 10 mg MTPA-Cl, and 20
    
    
    L triethylamine in CDCl
    
    
    (0.6 mL). Shake for 10 minutes. No purification is usually needed if conversion is high.

Step 2: Analysis (


) 
  • Acquire

    
    H NMR spectra for both amides.[4]
    
  • Assign proton signals near the chiral center.

  • Calculate the difference:

    
    .
    
  • Interpretation: Map the positive and negative

    
     values onto the structure. The protons with positive values reside on the right side of the plane defined by the C-N amide bond (viewed from the carbonyl), and negative values on the left.
    

Critical Note: For piperidines, amide bond rotation can create rotamers. Ensure you are analyzing the major rotamer signals to avoid assignment errors [1].

Method 3: Vibrational Circular Dichroism (VCD)

The Modern Non-Destructive Approach

VCD measures the differential absorption of left and right circularly polarized infrared light.[5][6] Unlike ECD, VCD has rich spectral features inherent to the molecular skeleton, meaning no chromophores or derivatization are required .

Mechanism

Chirality is determined by comparing the measured VCD spectrum of the sample against a calculated (DFT) spectrum of a candidate structure.[5][7][8] If the signs of the bands match, the configuration is assigned.[8]

Experimental Workflow
  • Conformational Search: Use molecular mechanics (e.g., MMFF94) to find all low-energy conformers of the piperidine (chair/boat forms, N-substituent orientation).

  • DFT Optimization: Optimize the geometry of these conformers using Density Functional Theory (e.g., B3LYP/6-31G*).

  • Spectrum Calculation: Calculate the VCD and IR frequencies for the Boltzmann-weighted population.

  • Measurement: Dissolve ~5 mg of sample in CDCl

    
     or CD
    
    
    
    Cl
    
    
    . Measure in a standard IR cell (BaF
    
    
    windows) for 1–4 hours.
  • Comparison: Overlay experimental and calculated spectra. A reliability score (Sim_VCD) is often generated; scores >0.8 indicate high confidence [2].

Comparative Analysis

The following table summarizes the operational parameters for each method.

FeatureX-Ray CrystallographyMosher's Method (NMR)VCD Spectroscopy
Sample State Solid (Single Crystal)Solution (Crude ok)Solution (Liquid/Solid)
Sample Amount 10–50 mg (recoverable)5–10 mg (destructive)5–10 mg (recoverable)
Time to Result 2 days – 2 weeks4–6 hours12–24 hours (incl. calc)
Prerequisites Must crystallizeSecondary amine/alcoholAccurate DFT calculation
Confidence Absolute (if Flack < 0.1)High (if rigid)High (if conformational fit is good)
Cost High (instrument/time)Low (reagents)Medium (instrument/software)

Decision Logic & Workflows

Method Selection Matrix

How to choose the correct path for your specific piperidine sample.

G Start Start: Isolated Chiral Piperidine IsSolid Is the sample a crystalline solid? Start->IsSolid HeavyAtom Does it contain Heavy Atoms (Cl, Br, S)? IsSolid->HeavyAtom Yes SecAmine Is the Nitrogen secondary (NH)? IsSolid->SecAmine No (Oil/Amorphous) CanSalt Can you form a crystalline salt (HCl/HBr)? HeavyAtom->CanSalt No XRay METHOD 1: SC-XRD (Anomalous Scattering) HeavyAtom->XRay Yes CanSalt->SecAmine No (Failed) CanSalt->XRay Yes (Success) Mosher METHOD 2: Mosher's NMR (Derivatization) SecAmine->Mosher Yes VCD METHOD 3: VCD Spectroscopy (DFT Comparison) SecAmine->VCD No (Tertiary Amine) Mosher->VCD Ambiguous Results (Rotamers)

Figure 1: Decision tree for selecting the optimal absolute configuration determination method based on sample physical properties and chemical structure.

VCD Analysis Workflow

Because VCD is the most robust solution-phase method for non-derivatizable piperidines, the computational workflow is detailed below.

VCD Input Input: 2D Structure (Assumed R-enantiomer) ConfSearch Conformational Search (MMFF94 / Molecular Mechanics) Input->ConfSearch DFT_Opt Geometry Optimization (DFT B3LYP/6-31G*) ConfSearch->DFT_Opt Freq_Calc Frequency Calculation (IR & VCD Spectra) DFT_Opt->Freq_Calc Boltzmann Boltzmann Weighting (Combine low energy conformers) Freq_Calc->Boltzmann Compare Compare Exp vs. Calc (Visual Overlap & Sim_VCD Score) Boltzmann->Compare Exp_Measure Experimental Measurement (FT-VCD Spectrometer) Exp_Measure->Compare Result Assign AC Compare->Result Match found

Figure 2: The VCD workflow requires parallel experimental measurement and computational modeling. The assignment is based on the sign agreement between the two datasets.

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of secondary alcohols and primary amines by the Mosher ester analysis. Nature Protocols, 2, 2451–2458. [Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[5][7][8] Chirality, 20(5), 643-663. [Link]

  • Flack, H. D. (1983).[9][10] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Parsons, S. (2021). Determination of Absolute Configuration. Methods in Molecular Biology, 2199, 3-21. [Link]

Sources

Comparative Guide: Synthetic Routes to 3-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 3-hydroxypiperidines, structured for researchers and drug development professionals.

Executive Summary & Strategic Selection

3-Hydroxypiperidines (e.g., (S)-3-hydroxypiperidine, (S)-NBHP) are critical pharmacophores, serving as the chiral core for blockbuster BTK inhibitors like Ibrutinib . The choice of synthetic route depends heavily on the required scale, enantiomeric purity (ee%), and available starting materials.

This guide evaluates four distinct methodologies:

  • Industrial Baseline: Heterogeneous Hydrogenation & Chemical Resolution.

  • Modern Standard: Biocatalytic Asymmetric Reduction of 3-Piperidinone.

  • Emerging Technology: Homogeneous Asymmetric Hydrogenation of Pyridinium Salts.

  • Chiral Pool Strategy: De Novo Synthesis from Carbohydrates.

Decision Matrix: Route Selection

RouteSelection Start Select Priority Scale Metric: Cost & Scale (>100kg) Start->Scale Purity Metric: Enantiopurity (>99% ee) Start->Purity AtomEcon Metric: Atom Economy Start->AtomEcon Route1 Route 1: Hydrogenation + Resolution (Low Cost, High Waste) Scale->Route1 Lowest Material Cost Route2 Route 2: Biocatalytic Reduction (Green, High ee, Mild) Purity->Route2 Stereocontrol Route3 Route 3: Ir-Catalyzed Hydrogenation (Direct Aromatic Reduction) AtomEcon->Route3 Shortest Path

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Comparative Performance Analysis

FeatureRoute 1: H₂/ResolutionRoute 2: Biocatalytic (KRED)Route 3: Ir-CatalysisRoute 4: Chiral Pool
Starting Material 3-HydroxypyridineN-Boc-3-Piperidinone3-Hydroxypyridinium SaltsD-Ribose / Amino Acids
Step Count 3 (Red + Res + Prot)1 (Enzymatic Red)1 (Asym Hydrogenation)5+ (Multi-step)
Yield (Overall) ~30–40% (theoretical max 50% w/o recycle)>95%85–96%20–40%
Enantioselectivity (ee) >98% (after recrystallization)>99%90–97%>99% (Source dependent)
Scalability High (Ton scale)High (Batch/Flow)Medium (Catalyst Cost)Low (R&D only)
Atom Economy Low (Resolution waste)HighVery HighLow
Key Reagent Rh/C, D-Pyroglutamic acidKRED, GDH, GlucoseIr-complex, H₂ (high pressure)Carbohydrate precursors

Detailed Technical Protocols

Route 1: Heterogeneous Hydrogenation & Chemical Resolution

Context: This is the traditional industrial route. While robust, it suffers from poor atom economy due to the resolution step, where 50% of the racemate is typically discarded or requires tedious racemization-recycling loops.

Mechanism:

  • Hydrogenation: 3-Hydroxypyridine is reduced to racemic 3-hydroxypiperidine using Rh/C or Rh-Ni/C.

  • Resolution: The racemate forms diastereomeric salts with a chiral acid (e.g., D-pyroglutamic acid or dibenzoyl-L-tartaric acid).

  • Liberation: The salt is cracked with base to yield the chiral amine.

Protocol (Self-Validating):

  • Hydrogenation: Charge a high-pressure autoclave with 3-hydroxypyridine (1.0 eq) and 5% Rh/C (5 wt% loading) in water. Pressurize to 50 bar H₂ and heat to 80°C for 12 h. Filter catalyst. Checkpoint: NMR should show loss of aromatic protons.

  • Resolution: Concentrate filtrate. Add Ethanol (95%).[1] Add D-pyroglutamic acid (0.6 eq). Heat to reflux until dissolved, then cool slowly to 0°C.

  • Filtration: Collect the precipitate (The (S)-amine salt). Recrystallize from EtOH to upgrade ee >98%.

  • Boc-Protection (Optional but standard): Suspend salt in DCM/Water/Na₂CO₃. Add Boc₂O. Separate organic layer to isolate (S)-N-Boc-3-hydroxypiperidine.[1][2]

Route 2: Biocatalytic Asymmetric Reduction (Best in Class)

Context: This route utilizes Ketoreductases (KREDs) to reduce N-Boc-3-piperidinone. It is the current "gold standard" for pharmaceutical intermediates due to mild conditions and near-perfect stereocontrol.

Workflow Visualization:

Biocatalysis Substrate N-Boc-3-Piperidinone Product (S)-N-Boc-3-Hydroxypiperidine Substrate->Product KRED CofactorOx NADP+ CofactorRed NADPH CofactorOx->CofactorRed GDH CofactorRed->CofactorOx Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Figure 2: Coupled enzymatic cycle regenerating NADPH using Glucose Dehydrogenase (GDH).

Protocol:

  • Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing MgSO₄ (2 mM).

  • Reaction Mix: Dissolve N-Boc-3-piperidinone (50 g/L) in the buffer containing 10% Isopropanol (cosolvent).

  • Enzyme Loading: Add KRED (e.g., KRED-P1-B12 or equivalent commercial variant) and GDH (Glucose Dehydrogenase) along with Glucose (1.2 eq) for cofactor regeneration. NADP+ is added in catalytic amounts (1 mM).

  • Incubation: Stir at 30°C, 200 rpm for 24 hours. Maintain pH 7.0 by auto-titration with 1M NaOH (Gluconic acid byproduct lowers pH).

  • Workup: Extract with Ethyl Acetate. The conversion is typically >99%, requiring no column chromatography.

Route 3: Iridium-Catalyzed Asymmetric Hydrogenation

Context: A direct method converting aromatic pyridinium salts to chiral piperidines.[3] This bypasses the need for pre-synthesized piperidinones but requires expensive noble metal catalysts.

Mechanism: Uses an Iridium complex with a chiral ligand (e.g., Ir-Difluorphos or Ir-SegPhos). The substrate is typically a 3-hydroxypyridinium salt (e.g., Benzyl-protected nitrogen).

Protocol:

  • Substrate Prep: React 3-hydroxypyridine with Benzyl bromide to form N-benzyl-3-hydroxypyridinium bromide.

  • Catalyst Activation: In a glovebox, mix [Ir(COD)Cl]₂ and (S)-SegPhos in THF. Stir 30 min.

  • Hydrogenation: Add substrate and catalyst (1 mol%) to autoclave. Pressurize to 600 psi (40 bar) H₂. Stir at ambient temperature for 24 h.

  • Deprotection: The resulting N-benzyl-3-hydroxypiperidine often requires Pd/C hydrogenolysis to remove the benzyl group if the free amine is desired.

References

  • Industrial Resolution Route

    • Patent: "Synthetic method of (S)-N-Boc-3-hydroxypiperidine."[1][2][4][5][6][7] CN105439939A.

    • Source:

  • Biocatalytic Route

    • Article: "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase."
    • Source:

  • Iridium-Catalyzed Route

    • Article: "Iridium-Catalyzed Selective Hydrogen
    • Source:

  • General Review

    • Article: "Synthetic Pathways to 3,4,5-Trihydroxypiperidines
    • Source:

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxypiperidine-3-carboxylate
Reactant of Route 2
Ethyl 5-hydroxypiperidine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.